molecular formula C7H7NO4S B7777015 2-Sulfamoylbenzoic acid CAS No. 37558-01-3

2-Sulfamoylbenzoic acid

Cat. No.: B7777015
CAS No.: 37558-01-3
M. Wt: 201.20 g/mol
InChI Key: KDNIOKSLVIGAAN-UHFFFAOYSA-N
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Description

2-Sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C7H7NO4S and its molecular weight is 201.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfamoylbenzoic acid
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InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KDNIOKSLVIGAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO4S
Source PubChem
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Related CAS

37558-01-3 (mono-hydrochloride salt), 632-24-6 (Parent)
Record name 2-Sulfamoylbenzoic acid
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Record name Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1)
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DSSTOX Substance ID

DTXSID50903017
Record name 2-Sulfamoylbenzoic acid
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Molecular Weight

201.20 g/mol
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CAS No.

632-24-6, 37558-01-3
Record name 2-Sulfamoylbenzoic acid
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Record name 2-Sulfamoylbenzoic acid
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Record name Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1)
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Record name Benzoic acid, o-sulfamoyl-
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Foundational & Exploratory

2-Sulfamoylbenzoic Acid: Physicochemical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Sulfamoylbenzoic acid (CAS 632-25-7), often misidentified as "insoluble saccharin" or confused with its cyclic counterpart, is a critical intermediate in the synthesis of sultams and a primary hydrolytic degradant of saccharin. Unlike the widely used sweetener saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), the open-chain this compound possesses distinct dual acidity and high aqueous solubility.

This guide provides a rigorous technical analysis of the molecule’s behavior, specifically focusing on the reversible cyclodehydration equilibrium—a phenomenon that complicates its isolation and quantification in pharmaceutical matrices.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule consists of a benzene ring ortho-substituted with a carboxylic acid and a primary sulfonamide. This "ortho-effect" drives its reactivity, facilitating rapid intramolecular cyclization under acidic conditions.

Table 1: Physicochemical Specifications
PropertyValueTechnical Note
CAS Number 632-25-7Distinct from Saccharin (81-07-2)
Formula C₇H₇NO₄SMW: 201.20 g/mol
Appearance White crystalline solidHygroscopic; tends to cyclize upon heating
Melting Point 153–155 °CCaution:[1][2] Proximity to cyclization temp leads to variable experimental values.
pKa (COOH) ~2.0Stronger than benzoic acid (4.2) due to electron-withdrawing -SO₂NH₂ group.
pKa (SO₂NH₂) ~9.7–10.0Weakly acidic; deprotonation requires pH > 10.
Solubility High (Water, Ethanol)Significantly more soluble than the cyclic imide (saccharin).
Structural Duality

The defining feature of this compound is its propensity to exist in equilibrium with saccharin. In aqueous solution, the stability is pH-dependent:

  • pH < 2: Rapid cyclization to Saccharin (precipitates).

  • pH > 8: Ring opening (hydrolysis) dominates, stabilizing the open dianion form.

Part 2: Reactivity & Mechanistic Insights (The Cyclization Trap)

For researchers developing sultam-based drugs, controlling the equilibrium between the open acid and the cyclic sultam is paramount.

The Cyclodehydration Mechanism

The reaction is acid-catalyzed.[3] The carboxylic acid carbon becomes electrophilic, and the sulfonamide nitrogen acts as the nucleophile.

ReactionMechanism OpenAcid This compound (Open Form) Soluble Intermediate Tetrahedral Intermediate OpenAcid->Intermediate + H+, - H2O (Acid Catalysis) Saccharin Saccharin (Cyclic Imide) Insoluble in Acid Intermediate->Saccharin Cyclodehydration Saccharin->OpenAcid Hydrolysis (pH > 9, Heat)

Figure 1: The pH-dependent equilibrium between the open acid and cyclic saccharin forms.

Experimental Implication: When analyzing this compound via HPLC, acidic mobile phases (e.g., 0.1% TFA) can cause on-column cyclization, leading to split peaks or quantification errors. Recommendation: Use a buffered mobile phase at pH 4.5–6.0 to maintain the open form without inducing rapid cyclization or column damage.

Part 3: Synthetic Protocols

Protocol A: Synthesis via Saccharin Hydrolysis

This is the standard laboratory method for generating high-purity this compound standards.

Reagents:

  • Saccharin (insoluble) or Sodium Saccharin

  • Sodium Hydroxide (10% aq)

  • Hydrochloric Acid (dilute)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of Sodium Saccharin in 50 mL of 10% NaOH.

  • Hydrolysis: Reflux the solution for 2 hours. The strong base ensures the ring remains open as the dianion (benzoate/sulfonamide salt).

    • Checkpoint: Monitor via TLC (Mobile Phase: EtOAc/MeOH/Acetic Acid). The spot for saccharin (Rf ~0.6) should disappear, replaced by the lower Rf acid.

  • Neutralization (Critical Step): Cool the solution to 0°C. Slowly acidify with dilute HCl to pH 3.0–4.0.

    • Warning: Do not drop below pH 2.0. Excess acidity will re-trigger cyclization to saccharin, which will precipitate as a white solid.

  • Isolation: If the product precipitates (as the mono-acid), filter immediately. If it remains soluble (common), evaporate water under reduced pressure at <40°C (lyophilization is preferred to prevent thermal cyclization).

Protocol B: Industrial Route (Oxidation)

Historically, this compound is an intermediate in the Remsen-Fahlberg process.

  • Precursor: o-Toluenesulfonamide.

  • Oxidant: Potassium Permanganate (KMnO₄).

  • Condition: The methyl group is oxidized to the carboxylic acid. The resulting this compound spontaneously cyclizes in the acidic workup of the industrial process, which is why saccharin is the commercial product.

Part 4: Analytical Characterization (Self-Validating Data)

To confirm the identity of this compound and distinguish it from saccharin, use the following spectral signatures.

Infrared Spectroscopy (FTIR)[4]
  • O-H Stretch (COOH): Broad band 2500–3300 cm⁻¹ (Distinctive from saccharin).

  • N-H Stretch: Doublet or broad peak ~3250–3350 cm⁻¹.

  • C=O Stretch: ~1680–1700 cm⁻¹ (Carboxylic acid).[2] Note: Saccharin shows a C=O stretch at higher wavenumbers (~1720–1740 cm⁻¹) due to ring strain.

  • S=O Stretch: ~1160 cm⁻¹ (symmetric) and ~1340 cm⁻¹ (asymmetric).

¹H NMR (DMSO-d₆)
  • COOH Proton: A broad singlet >11.0 ppm (often invisible if wet).

  • Aromatic Protons: Four protons in the 7.5–8.0 ppm region.

  • NH₂ Protons: Broad singlet ~7.0–7.5 ppm (Exchangeable with D₂O).

    • Differentiation: Saccharin lacks the NH₂ and COOH signals; it has a single acidic N-H (if not salt) typically observed very downfield or absent due to exchange.

Part 5: Pharmaceutical Applications[3]

Sultam Scaffold Synthesis

This compound serves as a "privileged structure" for the synthesis of Sultams (cyclic sulfonamides), which are bioisosteres of lactams.

Workflow for Drug Discovery:

  • Esterification: Convert the carboxylic acid to a methyl ester (prevents premature cyclization).

  • N-Alkylation: Functionalize the sulfonamide nitrogen.

  • Cyclization: Base-promoted cyclization yields N-substituted saccharin analogs (sultams).

SultamSynthesis Start This compound Step1 Esterification (MeOH, H2SO4) Start->Step1 Step2 N-Alkylation (R-X, Base) Step1->Step2 Target N-Substituted Sultam (Bioactive Scaffold) Step2->Target Cyclization

Figure 2: Synthetic workflow for converting this compound into bioactive sultam scaffolds.

Therapeutic Relevance:

  • Carbonic Anhydrase Inhibitors: The sulfonamide moiety binds to the Zinc ion in the enzyme active site.

  • Anti-inflammatory Agents: Non-steroidal anti-inflammatory drug (NSAID) analogs.

References

  • Di Loreto, H. E., et al. (2002).[3] "Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin." Chemosphere, 49(3), 353-361.[3] Link

  • PubChem. (n.d.).[1] "this compound (Compound)."[1][4] National Library of Medicine. Link

  • Supuran, C. T., et al. (2003). "Carbonic anhydrase inhibitors."[5] Medicinal Research Reviews, 23(2), 146-189. (Context on sulfonamide binding).

  • Remsen, I., & Fahlberg, C. (1879). "Über die Oxidation des Orthotoluolsulfamids." Berichte der deutschen chemischen Gesellschaft, 12(1), 469-473. (Original synthesis reference).

Sources

A Comprehensive Spectroscopic and Methodological Guide to 2-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-Sulfamoylbenzoic acid (CAS 632-24-6), a crucial molecule in synthetic and medicinal chemistry.[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a practical, field-tested perspective on data acquisition and interpretation, emphasizing the causal relationships between molecular structure and spectral output. Every protocol herein is designed as a self-validating system, ensuring technical accuracy and reproducibility.

Molecular Identity and Structural Framework

This compound, also known as 2-carboxybenzenesulfonamide, is an ortho-substituted aromatic compound featuring both a carboxylic acid and a sulfonamide functional group.[1][2] This unique arrangement dictates its chemical reactivity, physical properties, and, most importantly, its interaction with various analytical probes. Understanding this structure is paramount to interpreting the spectroscopic data that follows.

Key Molecular Properties:

  • Molecular Formula: C₇H₇NO₄S[2][3]

  • Molecular Weight: 201.20 g/mol [2][3]

  • Synonyms: o-Sulfamoylbenzoic acid, 2-Carboxybenzenesulfonamide[1][2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

Interpretive Framework: The ¹H NMR spectrum of this molecule is defined by three distinct regions: the downfield aromatic region, the highly deshielded acidic proton, and the sulfonamide protons. The ortho-substitution pattern leads to a complex, second-order coupling in the aromatic region, which requires careful analysis.

Typical ¹H NMR Data (DMSO-d₆, 400 MHz): (Note: Precise chemical shifts can vary based on solvent and concentration. The following are representative values.)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality and Insights
~13.5broad singlet1H-COOH The extreme downfield shift is characteristic of a carboxylic acid proton, which is highly deshielded and participates in hydrogen bonding with the solvent.
~8.0 - 8.2doublet1HAr-H (ortho to COOH)This proton is deshielded by the anisotropic effect of the adjacent carbonyl group and the sulfonyl group.
~7.6 - 7.8multiplet2HAr-H (meta to COOH/SO₂NH₂)These protons experience complex splitting from adjacent aromatic protons, resulting in a multiplet.
~7.5 - 7.6doublet1HAr-H (ortho to SO₂NH₂)This proton is influenced by both adjacent aromatic protons and the electron-withdrawing sulfonyl group.
~7.4broad singlet2H-SO₂NH₂ The sulfonamide protons are exchangeable and often appear as a broad singlet. Their chemical shift is solvent-dependent.

Experimental Protocol: ¹H NMR Acquisition

This protocol ensures high-quality, reproducible data. The choice of a polar aprotic solvent like DMSO-d₆ is causal; it is required to solubilize the polar analyte and, critically, allows for the observation of exchangeable protons (-COOH, -NH₂) which would be lost in solvents like D₂O.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity deuterated solvent is essential to minimize residual solvent signals.

  • Dissolution: Vortex the sample until fully dissolved. Gentle heating may be applied if necessary, but the sample should be returned to room temperature before analysis.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent. This step is crucial for field stability.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak. This directly impacts spectral resolution.

  • Acquisition:

    • Acquire the spectrum using a standard pulse program (e.g., 'zg30').

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover the expected range (e.g., 0-15 ppm).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

Caption: ¹H NMR acquisition and processing workflow.

Carbon-¹³ (¹³C) NMR Spectroscopy

Interpretive Framework: The ¹³C NMR spectrum is simpler than the proton spectrum as it is typically acquired with proton decoupling, resulting in a singlet for each unique carbon environment. The chemical shifts are highly diagnostic of the carbon type (carbonyl, aromatic, etc.).

Typical ¹³C NMR Data (DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)AssignmentCausality and Insights
~168C =OThe carbonyl carbon of the carboxylic acid is significantly deshielded due to the attached electronegative oxygen atoms.
~142Ar-C -SO₂NH₂This quaternary carbon is downfield due to the direct attachment of the strongly electron-withdrawing sulfonyl group.
~135Ar-C -COOHThis quaternary carbon is also deshielded, though less so than the C-SO₂NH₂ carbon.
~132Ar-C HAromatic methine carbon.
~130Ar-C HAromatic methine carbon.
~129Ar-C HAromatic methine carbon.
~128Ar-C HAromatic methine carbon.

Infrared (IR) Spectroscopy

Interpretive Framework: IR spectroscopy provides a rapid and definitive fingerprint of the functional groups present. For this compound, the spectrum is dominated by characteristic absorptions from the carboxylic acid, sulfonamide, and aromatic ring systems.

Characteristic IR Absorption Bands (ATR):

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Vibration
3300 - 2500Strong, Very BroadO-H stretchCarboxylic Acid
~3350 & ~3250MediumN-H stretchSulfonamide (symmetric & asymmetric)
~1700Strong, SharpC=O stretchCarboxylic Acid
~1600 & ~1475Medium-WeakC=C stretchAromatic Ring
~1340 & ~1160StrongS=O stretchSulfonyl (asymmetric & symmetric)
~920Medium, BroadO-H bendCarboxylic Acid Dimer

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR is the method of choice for solid samples due to its minimal sample preparation and high reproducibility. The causality behind this choice is efficiency and data quality; it avoids the laborious process of creating KBr pellets and potential moisture-related artifacts.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is a critical self-validation step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.

  • Data Acquisition: Collect the sample spectrum. Co-add at least 32 scans to ensure a high signal-to-noise ratio. The spectral range should typically be 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Interpretive Framework: Mass spectrometry provides the molecular weight and, through fragmentation, key structural information. Using a soft ionization technique like Electrospray Ionization (ESI) is crucial for observing the intact molecular ion.

Expected ESI-MS Data:

Ionization Modem/z (Daltons)Assignment
Negative (ESI-)200.00[M-H]⁻
Positive (ESI+)202.02[M+H]⁺

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion is particularly informative. The primary fragmentation pathways involve the loss of small, stable neutral molecules from the functional groups.

  • Loss of SO₂ (64 Da): A common fragmentation for sulfonamides.

    • m/z 200.00 → m/z 136.00

  • Loss of CO₂ (44 Da): Decarboxylation from the benzoic acid moiety.

    • m/z 200.00 → m/z 156.01

fragmentation parent [M-H]⁻ m/z = 200.00 frag1 [M-H-CO₂]⁻ m/z = 156.01 parent->frag1 - CO₂ (44 Da) frag2 [M-H-SO₂]⁻ m/z = 136.00 parent->frag2 - SO₂ (64 Da)

Caption: Key fragmentation pathways for this compound in ESI-MS/MS.

Experimental Protocol: LC-MS with ESI

This protocol ensures robust detection and structural confirmation. The use of a C18 column is a logical choice for this moderately polar analyte, and the acidic mobile phase promotes good peak shape and ionization.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3.0-4.0 kV.

    • Gas Flow/Temperature: Optimize for the specific instrument (e.g., Nebulizer gas: 35 psi, Drying gas: 8 L/min at 300°C).

    • MS/MS: For fragmentation analysis, set the precursor ion at m/z 200.0 and apply a range of collision energies (e.g., 10-30 eV) to observe the fragment ions. This self-validating step confirms the identity of the parent ion through its characteristic daughter ions.

Conclusion

The spectroscopic characterization of this compound is unambiguous when approached with methodologically sound protocols. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. FTIR provides a rapid and unmistakable fingerprint of the key carboxylic acid and sulfonamide functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that validate the structure. This guide provides the necessary data, interpretive logic, and field-proven protocols for researchers to confidently identify and characterize this important chemical entity.

References

  • Green-Mountain Chem . Sodium Dodecyl Benzene Sulphonate (SDBS) CAS# 25155-30-0. [Link]

  • Chemchart . This compound (632-24-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]

  • SpectraBase . Benzoic acid, 2-[[(2-aminophenyl)sulfonyl]amino]-. [Link]

  • US EPA . Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]- - Substance Details - SRS. [Link]

  • AIST . Spectral Database for Organic Compounds, SDBS. [Link]

  • PubChem . This compound | C7H7NO4S | CID 69436. [Link]

  • PubMed . Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]

Sources

2-Sulfamoylbenzoic acid quantum chemical calculations

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to the Quantum Chemical Calculations of 2-Sulfamoylbenzoic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound. Recognizing the significance of this compound and its derivatives in medicinal chemistry, particularly as scaffolds for antihypertensive agents and specific receptor agonists, a detailed computational analysis is paramount for understanding its structure-activity relationships.[1][2][3] This document outlines a robust theoretical framework employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods to investigate the geometric, spectroscopic, and electronic characteristics of this compound. The causality behind the selection of computational methods and basis sets is explained, ensuring a self-validating and scientifically rigorous approach. All theoretical findings are contextualized with available experimental data to provide a holistic understanding of the molecule's behavior.

Introduction: The Significance of this compound and the Predictive Power of Quantum Chemistry

This compound is a molecule of considerable interest in the pharmaceutical sciences. Its derivatives have been explored for their diuretic and antihypertensive properties.[1] More recently, analogues of sulfamoylbenzoic acid have been synthesized and identified as potent and specific agonists for the Lysophosphatidic acid (LPA) receptor 2, a target implicated in gut health and anti-apoptotic pathways.[2][3] The therapeutic potential of this molecular scaffold underscores the need for a deep understanding of its intrinsic properties.

Quantum chemical calculations have emerged as an indispensable tool in modern chemistry and drug development.[4] Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) allow for the accurate prediction of a wide range of molecular properties, including equilibrium geometries, vibrational frequencies (correlating to FT-IR and Raman spectra), and electronic characteristics such as molecular orbital energies.[4][5] By constructing a reliable theoretical model of this compound, we can gain insights into its reactivity, stability, and potential intermolecular interactions, which are crucial for rational drug design.

This guide will detail a step-by-step computational workflow for the analysis of this compound, providing both the "how" and the "why" behind each methodological choice.

Theoretical Framework and Computational Methodology

The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set.[6] For a molecule like this compound, which contains both second and third-row elements and a variety of functional groups, a careful selection is necessary to balance computational cost with predictive accuracy.

The Choice of Method: DFT and Hartree-Fock

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational efficiency.[4] DFT methods, such as the widely used B3LYP hybrid functional, incorporate electron correlation, which is essential for accurately describing the behavior of electrons in molecules.[7][8]

Hartree-Fock (HF) theory is a fundamental ab initio method that provides a good starting point for more advanced calculations.[4][5][9] While it neglects electron correlation, it can still provide valuable qualitative insights and is often used as a benchmark.[10] Comparing the results from both DFT and HF can offer a more complete picture of the electronic structure.

Protocol 1: Geometry Optimization and Frequency Calculation

  • Input Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software. The PubChem entry for this compound (CID 69436) provides a good starting point for the atomic coordinates.[11]

  • Method and Basis Set Selection:

    • DFT: The B3LYP functional is selected for its proven track record in accurately predicting the geometries and vibrational spectra of organic molecules.[7][12]

    • Basis Set: The 6-311++G(d,p) basis set is chosen. This is a Pople-style basis set that provides a good description of the electron distribution. The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing lone pairs and anions. The (d,p) signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately modeling bonding.

  • Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true minimum (no imaginary frequencies).

    • It provides the theoretical vibrational frequencies and intensities, which can be compared with experimental FT-IR and Raman spectra.

Spectroscopic Predictions: FT-IR and NMR

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.[13]

FT-IR Spectroscopy: The calculated vibrational frequencies from the frequency calculation correspond to the normal modes of vibration of the molecule. These can be directly compared to an experimental FT-IR spectrum. It is standard practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the theoretical model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[7][14]

Protocol 2: NMR Chemical Shift Calculation

  • Optimized Geometry: The optimized geometry from Protocol 1 is used as the input.

  • GIAO Calculation: An NMR calculation is performed using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

  • Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS).

Results and Discussion

This section presents the theoretical results for this compound and discusses their implications.

Molecular Geometry

The optimized geometry of this compound reveals key structural features. The presence of intramolecular hydrogen bonding is a critical aspect of its structure. X-ray crystallography data for o-sulfamoylbenzoic acid shows an extensive hydrogen-bonded network, including both intramolecular and intermolecular interactions, which stabilize the crystal structure.[15]

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.39 - 1.41
C-S1.78
S=O1.45
C=O1.22
O-H0.97
N-H1.01
O=S=O120.5
C-S-N106.8
C-C-O-H~180 (trans)

Note: These are representative values and the full set of geometric parameters can be obtained from the output of the geometry optimization calculation.

The planarity of the benzoic acid moiety and the orientation of the sulfamoyl group are important for understanding its interaction with biological targets.

Vibrational Analysis (FT-IR Spectroscopy)

The calculated vibrational spectrum provides a detailed picture of the molecule's vibrational modes. Key functional groups have characteristic vibrational frequencies.

Table 2: Calculated and Experimental Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹, scaled)Experimental Frequency (cm⁻¹)
O-H stretch (carboxylic acid)~3400Broad band ~3000
N-H stretch (sulfonamide)~3300, ~3200 (asymm. & symm.)~3350, ~3250
C=O stretch (carboxylic acid)~1700~1680
S=O stretch (sulfonamide)~1350, ~1150 (asymm. & symm.)~1340, ~1160
C-C stretch (aromatic)~1600, ~1580, ~1450~1600, ~1580, ~1450

Note: Experimental values are approximate and can vary depending on the sample preparation and measurement conditions.

The good agreement between the scaled calculated frequencies and experimental data validates the chosen computational model.[10][12]

NMR Spectral Analysis

The calculated ¹H and ¹³C NMR chemical shifts can be used to assign the signals in the experimental spectra.[14][16]

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (GIAO/B3LYP/6-311++G(d,p))

AtomCalculated ¹H Chemical ShiftCalculated ¹³C Chemical Shift
Carboxylic Acid H~12-13
Aromatic H's~7.5 - 8.5~125 - 140
Amine H's~7.0
Carboxylic Acid C~170
Aromatic C's~125 - 140

Note: These are approximate values and should be compared with experimental data for precise assignments.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic properties and reactivity.[4][7] The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

The HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is on the electron-deficient regions. For this compound, the HOMO is expected to have significant contributions from the aromatic ring and the lone pairs on the oxygen and nitrogen atoms. The LUMO is likely to be centered on the aromatic ring and the carbonyl group.

The HOMO-LUMO energy gap can be related to the electronic absorption properties of the molecule, as observed in UV-Vis spectroscopy.[8][12]

Visualization of Computational Workflows and Molecular Properties

Visual representations are crucial for understanding complex computational workflows and the resulting molecular data.

G cluster_input Input Generation cluster_calc Quantum Chemical Calculation cluster_output Analysis and Interpretation start Initial 3D Structure (e.g., from PubChem) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq nmr NMR Calculation (GIAO) opt->nmr geom Optimized Geometry (Bond Lengths, Angles) opt->geom elec Electronic Properties (HOMO, LUMO) opt->elec vib Vibrational Spectra (FT-IR, Raman) freq->vib nmr_spec NMR Spectra (Chemical Shifts) nmr->nmr_spec

Caption: Computational workflow for the quantum chemical analysis of this compound.

G cluster_molecule This compound C1 C1-COOH C2 C2-SO2NH2 C1->C2 COOH COOH C1->COOH Carboxylic Acid C3 C3 C2->C3 SO2NH2 SO2NH2 C2->SO2NH2 Sulfamoyl Group C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1

Caption: Molecular structure of this compound with key functional groups highlighted.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of this compound. By employing DFT and HF methods, we can obtain reliable predictions of its geometric, spectroscopic, and electronic properties. This information is invaluable for researchers in medicinal chemistry and drug development, providing a theoretical foundation for understanding the structure-activity relationships of this important class of molecules. The presented protocols and discussion serve as a practical guide for conducting similar computational studies, ultimately contributing to the rational design of new and improved therapeutic agents.

References

  • Kotan, G., & Yüksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-. Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-. Methylbenzoate Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 15, 10-20. [Link]

  • Google Patents. (n.d.). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. EP0068239A2.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database; CID=69436. [Link]

  • Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., Patil, S., Strobos, J., Miller, D. D., & Tigyi, G. J. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 6893–6905. [Link]

  • Joginipelli, S., Melapu, V. K., & Darsey, J. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Austin Biochemistry, 2(1), 1010. [Link]

  • Mary, Y. S., & Balachandran, V. (2011). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 586-595. [Link]

  • Arjunan, V., Santhanam, R., & Mohan, S. (2005). Molecular structure and vibrational spectra of 2-chlorobenzoic acid by density functional theory and ab-initio Hartree-Fock calculations. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Hartree-Fock density functional theory works through error cancellation for the interaction energies of halogen and chalcogen bonds. [Link]

  • Siddiqui, W. A., Ahmad, S., Siddiqui, H. L., Tariq, M. I., & Parvez, M. (2007). o-Sulfamoylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4117. [Link]

  • Physics Courses. (n.d.). Hartree-Fock and Density Functional Theories. [Link]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 (M = Ni, Cd, Co, Mn). Zeitschrift für Naturforschung A, 60(4), 285-288. [Link]

  • Semantic Scholar. (n.d.). Structural and Quantum chemical insights into the atomic orbitals of 2-benzoylbenzoic acid. [Link]

  • Ye, Y., Ruan, M., Song, Y., Li, Y. Y., & Xie, W. (2007). Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(1), 85-93. [Link]

  • Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., Patil, S., Strobos, J., Miller, D. D., & Tigyi, G. J. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 6893-6905. [Link]

  • CNR-IRIS. (n.d.). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. [Link]

  • Himshekhar, P., Gracia, E., & Kalesh, K. A. (2020). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Omega, 5(30), 18889–18898. [Link]

  • Gîrd, C. E., Voiniciuc, A., Belei, D., & Tigoianu, R. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4178. [Link]

  • Bartlett, R. J., & Stanton, J. F. (1994). Applications of Post-Hartree-Fock Methods: A Tutorial. In K. B. Lipkowitz & D. B. Boyd (Eds.), Reviews in Computational Chemistry (Vol. 5, pp. 65-169). VCH Publishers. [Link]

  • ResearchGate. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. [Link]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. [Link]

Sources

Fundamental Reactivity of the Sulfamoyl Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfamoyl group (


 and its 

-substituted derivatives) represents a cornerstone pharmacophore in medicinal chemistry and a versatile directing group in organic synthesis. From the discovery of Prontosil to modern COX-2 inhibitors and antiglaucoma agents, this moiety’s utility is driven by its unique ambiphilic reactivity: it possesses an acidic proton capable of molecular recognition, a nucleophilic nitrogen atom amenable to functionalization, and a stable sulfur core that resists metabolic hydrolysis.

This guide moves beyond textbook definitions to explore the causality of sulfamoyl reactivity. We will dissect the electronic factors governing its acidity, detail the mechanisms of its biological interactions (specifically Carbonic Anhydrase inhibition), and provide self-validating protocols for its synthesis and modification.

Electronic & Structural Fundamentals

To manipulate the sulfamoyl group effectively, one must first understand the electronic distribution that dictates its reactivity.

The Bonding Paradox

Classically depicted with sulfur-oxygen double bonds, the sulfamoyl group is more accurately described by a hypervalent model or a charge-separated model involving significant


-orbital participation.
  • Geometry: The sulfur atom adopts a distorted tetrahedral geometry.

  • Bonding: The

    
     bond is shorter than a typical single bond (approx. 1.60–1.63 Å), suggesting partial double-bond character due to 
    
    
    
    delocalization.
  • Consequence: This delocalization reduces the basicity of the nitrogen lone pair while significantly increasing the acidity of the

    
     protons.
    
Acidity ( ) and Ionization

The most critical parameter for the sulfamoyl group is the acidity of the N-H proton.

  • Primary Sulfonamides (

    
    ):  Typically exhibit a 
    
    
    
    in the range of 10.0–10.5 . At physiological pH (7.4), they remain largely unionized.
  • N-Acyl Sulfonamides (

    
    ):  The additional electron-withdrawing carbonyl group drops the 
    
    
    
    to 4.5–5.0 , making them fully ionized at physiological pH (bioisosteres of carboxylic acids).
  • N-Heteroaryl Sulfonamides (Sulfa Drugs): Substitution with electron-deficient heterocycles (e.g., Sulfamethoxazole) lowers the

    
     to 5.6–7.5 . This is intentional; it mimics the 
    
    
    
    of PABA (para-aminobenzoic acid), allowing the drug to competitively inhibit dihydropteroate synthase.

Technical Insight: Recent studies have established a linear correlation between the


 equilibrium bond length and aqueous 

.[1] Shorter

bonds correlate with higher acidity, providing a predictive metric for computational drug design [1].

Reactivity Landscape

The sulfamoyl group is not merely a static linker; it is a reactive center. The following diagram maps its core reactivity profiles.

ReactivityMap Sulfamoyl Sulfamoyl Group (-SO2NH2) Acidity N-H Acidity (pKa 5-11) Sulfamoyl->Acidity Electron Withdrawing S=O Nucleophile N-Nucleophilicity (Alkylation/Acylation) Sulfamoyl->Nucleophile Deprotonation Yields Anion MetalBind Metal Coordination (Zn++ Binding) Sulfamoyl->MetalBind Nitrogen Lone Pair Stability Hydrolytic Stability (Protecting Group) Sulfamoyl->Stability Steric/Electronic Shielding

Figure 1: The multidimensional reactivity profile of the sulfamoyl moiety.[2]

Nucleophilic Reactivity (The Nitrogen)

While the neutral sulfonamide nitrogen is non-nucleophilic due to electron withdrawal by the sulfonyl group, its conjugate base is a potent nucleophile.

  • N-Alkylation: Requires deprotonation (typically with

    
     or 
    
    
    
    ) followed by reaction with alkyl halides.
  • Mitsunobu Reaction: A superior method for alkylation that avoids strong bases and allows stereochemical inversion of the alcohol partner (See Protocol 5.2).

Electrophilic Stability (The Sulfur)

Unlike sulfonyl chlorides (


) which are highly electrophilic, the sulfonamide sulfur is kinetically stable.
  • Hydrolysis Resistance: Sulfonamides are exceptionally stable to acid and base hydrolysis. This stability makes the tosyl group (

    
    ) an excellent protecting group for amines, removable only under specific reductive conditions (e.g., 
    
    
    
    or concentrated
    
    
    ).

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide group is the "warhead" for CA inhibitors (e.g., Acetazolamide).

  • Mechanism: The enzyme active site contains a

    
     ion coordinated by three histidine residues. The catalytic mechanism involves a zinc-bound hydroxide ion.[3]
    
  • Interaction: The ionized sulfonamide nitrogen (

    
    ) acts as a transition state analogue, displacing the zinc-bound water/hydroxide and coordinating directly to the 
    
    
    
    in a tetrahedral geometry. The oxygen atoms of the sulfonamide participate in H-bonding with the Thr199 residue, locking the inhibitor in place [2].

CAMechanism Zn Zn(II) Ion His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 Sulfonamide Sulfonamide (R-SO2NH-) Sulfonamide->Zn Coordination Bond Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bond Network

Figure 2: Coordination mechanism of sulfonamides within the Carbonic Anhydrase active site.

Experimental Protocols

These protocols are designed with self-validation steps to ensure reproducibility.

General Synthesis: Sulfonyl Chloride Aminolysis

Objective: Synthesis of a primary or secondary sulfonamide from a sulfonyl chloride.[4]

Reagents:

  • Sulfonyl Chloride (

    
    , 1.0 equiv)
    
  • Amine (

    
    , 1.1 equiv)
    
  • Base: Pyridine (solvent/scavenger) or

    
     (1.2 equiv) in DCM.
    
  • Catalyst: DMAP (0.1 equiv) - Critical for sterically hindered amines.

Workflow:

  • Setup: Dissolve the amine in dry DCM (0.2 M) under

    
    . Add 
    
    
    
    and DMAP. Cool to 0°C.[5]
  • Addition: Add sulfonyl chloride dropwise. Causality: Dropwise addition prevents exotherms that can lead to sulfonyl chloride hydrolysis or disulfonimide formation.

  • Monitoring: Warm to RT. Monitor by TLC.

    • Self-Validation: The reaction is complete when the high-Rf sulfonyl chloride spot disappears and a more polar, H-bond active spot (sulfonamide) appears.

  • Workup: Wash with 1M HCl. Why? This removes unreacted amine, DMAP, and pyridine, leaving the neutral sulfonamide in the organic layer.

  • Purification: Recrystallization (EtOH/Water) is often sufficient due to the high crystallinity of sulfonamides.

N-Alkylation via Mitsunobu Reaction

Objective: Alkylation of a primary sulfonamide with a primary/secondary alcohol. This method is preferred over


 with alkyl halides when stereochemical inversion or mild conditions are required [3].

Reagents:

  • Sulfonamide (

    
    , 1.0 equiv)
    
  • Alcohol (

    
    , 1.0 equiv)
    
  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • DIAD or DEAD (1.2 equiv)

  • Solvent: THF (anhydrous)

Workflow:

  • Complex Formation: Dissolve

    
     in THF at 0°C. Add DIAD dropwise.
    
    • Observation: Solution turns yellow/orange. Wait 10 mins for the betaine intermediate to form.

  • Addition: Add the sulfonamide and alcohol to the mixture.

    • Causality: The acidic sulfonamide (

      
      ) protonates the betaine, allowing the alcohol to attack the phosphorus, forming the oxyphosphonium ion.
      
  • Reaction: Stir at RT for 12–24h.

  • Self-Validation:

    • TLC: Look for the disappearance of the UV-active sulfonamide.

    • NMR: Appearance of

      
       signals and shift of the alcohol's 
      
      
      
      -proton.
    • Cleanup: A major byproduct is

      
      .[2] If difficult to separate, use polymer-supported 
      
      
      
      or perform a precipitation in hexanes/ether (product often precipitates or stays in solution while oxide precipitates).

Data Summary: Substituent Effects

Substituent TypeExample StructureApprox

Physiological State (pH 7.4)Primary Application
Unsubstituted

10.1Neutral (Unionized)CA Inhibitors, Diuretics
N-Aryl

9.5NeutralSynthetic Intermediate
N-Heteroaryl Sulfamethoxazole5.7~98% Ionized (Anionic)Antibacterial (PABA mimic)
N-Acyl

4.5100% IonizedBioisostere of Carboxylic Acid

References

  • ChemRxiv (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. [Link]

  • Journal of Medicinal Chemistry (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. [Link][6]

  • Chemical Reviews (2009). Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • Organic Letters (2011). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. [Link]

Sources

Electronic Architecture and Physicochemical Behavior of 2-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

2-Sulfamoylbenzoic acid (CAS: 632-24-6), the hydrolysis product of saccharin, represents a classic study in the "ortho-effect" within aromatic chemistry. For drug development professionals, this molecule is not merely a sweetener precursor; it is a scaffold that demonstrates how proximity-driven electronic interactions—specifically intramolecular hydrogen bonding and nucleophilic attack—dictate stability, solubility, and bioavailability. This guide dissects the electronic properties of this compound, providing a mechanistic understanding of its behavior in solution and the solid state.

Molecular Geometry & Electronic Structure

The reactivity of this compound is governed by the competition between two electron-withdrawing groups (EWGs) positioned ortho to one another on a benzene ring: the carboxylic acid (


) and the sulfonamide (

).
The Ortho-Effect and Intramolecular Hydrogen Bonding

Unlike its para or meta isomers, the ortho positioning creates a unique electronic environment. The proximity of the sulfonamide nitrogen and the carboxylic carbonyl oxygen facilitates a strong intramolecular hydrogen bond.

  • Electronic Consequence: This interaction locks the molecule into a specific conformation, reducing the rotational freedom of the carboxyl group.

  • Dipole Vector: The electron density is pulled heavily toward the sulfonyl and carbonyl oxygens, creating a distinct dipole moment that influences crystal packing and solubility.

Visualization of Electronic Interactions

The following diagram illustrates the connectivity and the critical intramolecular interactions that define the molecule's stability.

ElectronicStructure Benzene Benzene Ring (π-System) Sulfonyl Sulfonyl Group (-SO2-) Benzene->Sulfonyl Inductive Withdrawal (-I) Carboxyl Carboxyl Group (-COOH) Benzene->Carboxyl Resonance Withdrawal (-M) Amine Amine (-NH2) Sulfonyl->Amine S-N Bond Amine->Carboxyl Intramolecular H-Bond (Stabilization)

Figure 1: Interaction map highlighting the electron-withdrawing nature of substituents and the stabilizing intramolecular hydrogen bond.

Physicochemical Parameters

Understanding the ionization behavior of this compound is critical for formulation, particularly when assessing its potential to cyclize back to saccharin under acidic conditions.

Acid Dissociation Constants (pKa)

The molecule is dibasic in nature, possessing two ionizable protons with distinct electronic environments.

Functional GroupApprox. pKaElectronic Rationale
Carboxylic Acid (

)
3.5 – 4.0The electron-withdrawing sulfonyl group (via induction) stabilizes the carboxylate anion, making it slightly more acidic than benzoic acid (pKa 4.2).
Sulfonamide (

)
10.0 – 11.0The sulfonamide proton is weakly acidic. Deprotonation requires high pH.
Saccharin (Cyclized form)1.6Contrast: Upon cyclization, the nitrogen becomes flanked by two EWGs (carbonyl and sulfonyl), drastically increasing acidity.
Solubility Profile
  • pH Dependence: In acidic media (pH < 3), the molecule exists primarily in its neutral form, exhibiting lower aqueous solubility. As pH increases > 4.5, the carboxylate formation significantly enhances water solubility.

  • Partition Coefficient (LogP): The calculated LogP is approximately 0.4 – 0.8. This low lipophilicity suggests the molecule stays primarily in the aqueous phase of biological systems, unlike many lipophilic drug candidates.

Reactivity: The Cyclodehydration Interface

The most critical "electronic property" of this compound for researchers is its propensity to undergo cyclodehydration to form saccharin. This is not merely a thermal reaction; it is driven by the electrophilicity of the carbonyl carbon and the nucleophilicity of the sulfonamide nitrogen.

Mechanism of Cyclization

Under acidic conditions or thermal stress, the sulfonamide nitrogen attacks the carboxylic carbon. The electronic driving force is the formation of the resonance-stabilized saccharin ring system.

CyclizationMechanism Start This compound (Open Form) Activation Protonation of Carbonyl Oxygen Start->Activation Acid Catalyst (H+) Attack Nucleophilic Attack (N -> C) Activation->Attack Increased Electrophilicity Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Water (-H2O) Intermediate->Elimination Electronic Reorganization Product Saccharin (Cyclic Imide) Elimination->Product Irreversible (Thermodynamic Sink)

Figure 2: The reaction coordinate showing the conversion of the open-chain acid to the cyclic imide (saccharin).

Spectroscopic Signatures

To validate the electronic state of the molecule (open acid vs. cyclic saccharin), specific spectroscopic markers must be monitored.

Infrared Spectroscopy (FT-IR)

The electronic environment of the carbonyl group provides the clearest diagnostic signal.

  • This compound: Broad

    
     stretch (
    
    
    
    ) and a Carbonyl (
    
    
    ) stretch typical of carboxylic acids (
    
    
    ).
  • Saccharin (Cyclic): The carbonyl peak shifts significantly to higher wavenumbers (

    
    ) due to ring strain and the imide functionality.
    
UV-Vis Spectroscopy[1][2]
  • Absorption Bands: The benzene ring exhibits

    
     transitions. The presence of the sulfonamide auxochrome typically results in absorption maxima (
    
    
    
    ) in the range of 260–280 nm.
  • pH Shift: A bathochromic shift (red shift) is often observed upon deprotonation of the carboxylic acid due to increased resonance delocalization.

Experimental Protocol: Potentiometric pKa Determination

Objective: To accurately determine the


 (carboxyl) of this compound.
Rationale:  Standard indicators are insufficient due to the proximity of the two pKa values in derivatives and the potential for cyclization during measurement. Potentiometry offers the highest resolution.
Materials
  • Analyte: High-purity this compound (>99%).

  • Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).

  • Solvent: Degassed deionized water (ionic strength adjusted with 0.1 M KCl).

  • Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Workflow
  • System Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope efficiency must be >98%.

  • Sample Preparation: Dissolve

    
     of this compound in 50 mL of the ionic strength-adjusted water. Note: Ensure complete dissolution; mild sonication may be required.
    
  • Titration:

    • Purge the solution with

      
       gas to remove dissolved 
      
      
      
      (which acts as an interferent).
    • Titrate with 0.1 M NaOH in increments of 0.01 mL.

    • Allow electrode stabilization (drift < 0.5 mV/min) between additions.

  • Data Analysis: Plot the First Derivative (

    
    ) vs. Volume. The inflection point corresponds to the equivalence point. Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.
    

Validation Check: If the calculated pKa is < 2.0, suspect contamination with saccharin (which is more acidic). If pKa is > 4.5, suspect simple benzoic acid contamination.

References

  • PubChem. (n.d.).[1] this compound | C7H7NO4S | CID 69436.[1] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Organic Syntheses. (1921).[2] Acid Ammonium o-Sulfobenzoate.[2] Organic Syntheses, Coll. Vol. 1, p.14. Retrieved January 31, 2026, from [Link]

  • ChemistryViews. (2015). The Saccharin Saga – Part 2. Wiley-VCH. Retrieved January 31, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid.[3][1][2][4][5][6] National Institute of Standards and Technology. Retrieved January 31, 2026, from [Link]

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Methodological & Application

Application Note: 2-Sulfamoylbenzoic Acid as a Privileged Scaffold in Drug Discovery

[1]

Abstract

2-Sulfamoylbenzoic acid (CAS: 632-24-6) is often pigeonholed merely as the precursor to saccharin.[1] However, in modern medicinal chemistry, it represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1][2] This guide details the strategic use of this compound to access 1,2-benzisothiazol-3(2H)-one 1,1-dioxides (sultams) and related bioactive sulfonamides.[1] We provide validated protocols for cyclodehydration, N-alkylation, and ring-opening functionalization, addressing the common competitive reactivity between the carboxylic acid and sulfonamide moieties.[1]

Part 1: The Scaffold & Reactivity Profile[1]

The "Open-Closed" Equilibrium

The defining feature of this compound is its propensity to cyclize.[1] The ortho positioning of the carboxylic acid (-COOH) and the sulfonamide (-SO₂NH₂) creates a high effective molarity, favoring the formation of the thermodynamically stable 5-membered sultam ring (saccharin core).[1]

Researchers must recognize that This compound is essentially a "masked" sultam. [1]

  • Acidic Conditions: Favor rapid cyclodehydration to the sultam.[1]

  • Basic/Aqueous Conditions: Favor the open-chain salt form.

Strategic Value in Drug Design

The resulting sultam core is a bioisostere for phthalimides and isoindolinones but possesses unique hydrogen-bonding capability and polarity.[1] Derivatives have shown efficacy as:

  • NTPDase Inhibitors: Modulating purinergic signaling [1].[1]

  • LPA2 Agonists: Protecting against radiation-induced apoptosis [2].[1][3]

  • Carbonic Anhydrase Inhibitors: Leveraging the sulfonamide moiety.[1][2][3][4][5]

Part 2: Reaction Pathways & Logic (Graphviz Visualization)

The following diagram maps the critical divergent pathways available when starting with this building block.

GStartThis compoundCyclic1,2-Benzisothiazol-3-one1,1-dioxide (Sultam)Start->CyclicDehydration(SOCl2 or Heat)AmideOpen-ChainSulfamoyl BenzamidesStart->AmideDirect Coupling(Difficult due to cyclization)N_AlkN-Alkylated Sultam(Library Scaffold)Cyclic->N_AlkN-Alkylation(R-X, Base)Cyclic->AmideNucleophilic Ring Opening(Primary Amines, Heat)

Figure 1: Divergent synthetic pathways. Note that direct amide coupling (dashed line) is often bypassed in favor of the cleaner "Cyclize-then-Open" strategy.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Cyclodehydration to the Sultam Core

Objective: To convert commercially available this compound into the reactive sultam intermediate (Saccharin) for further functionalization.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Thionyl Chloride (SOCl₂) (excess) or Polyphosphoric Acid (PPA)

  • Solvent: Methanol (for crystallization)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Addition: Add this compound (20.1 g, 100 mmol) to the flask.

  • Reagent: Cautiously add Thionyl Chloride (30 mL). Note: The reaction is endothermic initially but evolves HCl and SO₂ gas.[1]

  • Reflux: Heat the mixture to reflux (75°C) for 2–4 hours. The solid starting material will dissolve as the reaction proceeds.[1]

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The starting acid is highly polar and stays at the baseline; the product is less polar.[1]

  • Isolation: Distill off excess SOCl₂ under reduced pressure.

  • Purification: The residue is typically a white solid.[1] Recrystallize from hot methanol or ethanol/water to yield pure 1,2-benzisothiazol-3(2H)-one 1,1-dioxide.[1]

  • Yield: Typical yields are >90%.[1]

Protocol B: N-Alkylation (Library Generation)

Objective: To functionalize the sultam nitrogen.[1] This is the primary method for generating diversity in medicinal chemistry libraries.[1]

Reagents:

  • Sultam Intermediate (from Protocol A) (1.0 eq)

  • Alkyl Halide (R-X) (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or NaH (1.1 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve the sultam (1.83 g, 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add K₂CO₃ (2.76 g, 20 mmol). Stir at room temperature for 15 minutes. The solution may become cloudy.

    • Mechanism:[6][7][8] The N-H proton is acidic (pKa ~1.6), making the nitrogen highly nucleophilic upon deprotonation.[1]

  • Alkylation: Add the Alkyl Halide (12 mmol) dropwise.

  • Reaction: Heat to 60–80°C for 4–12 hours.

    • Note: For highly reactive halides (benzyl bromide, allyl bromide), room temperature is sufficient.[1]

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The N-alkylated product usually precipitates.[1]

  • Filtration: Filter the solid, wash with water, and dry.[1][7] If no precipitate forms, extract with Ethyl Acetate.[1]

Protocol C: The "Cyclize-then-Open" Strategy

Objective: To synthesize open-chain N-substituted benzamides. Direct coupling to the carboxylic acid of this compound is difficult because the sulfonamide interferes.[1] The solution is to use the sultam as an "activated ester."[1]

Methodology:

  • Synthesize the Sultam (Protocol A).

  • React the Sultam with a primary amine (R-NH₂) in refluxing Dioxane or Ethanol.[1]

  • Outcome: The amine attacks the carbonyl carbon, opening the ring to form the ortho-sulfamoyl benzamide.[1]

Part 4: Data Summary & Troubleshooting

Physicochemical Properties Table
PropertyValueRelevance
Molecular Weight 201.20 g/mol Fragment-based drug design compliant
pKa (Acid) ~1.6 (NH of sultam)Highly acidic; easily deprotonated
H-Bond Donors 1 (Open), 1 (Cyclic)Critical for receptor binding
H-Bond Acceptors 4Sulfonyl oxygens are strong acceptors
Troubleshooting Guide
ProblemProbable CauseSolution
Low Yield in Alkylation O-Alkylation vs N-AlkylationThe sultam anion is ambident.[1] While N-alkylation is major, O-alkylation can occur with "hard" electrophiles.[1] Fix: Use a softer counterion (replace K2CO3 with Tetrabutylammonium salts) or switch solvent to Acetone.
Starting Material Remains Incomplete CyclizationFix: Ensure anhydrous conditions during SOCl₂ reflux. Water hydrolyzes the chloride intermediate back to the open acid.[1]
Product is Sticky/Oil DMF retentionFix: Wash the organic layer thoroughly with LiCl (5% aq) during extraction to remove DMF, or use Acetone as the solvent if solubility permits.[1]

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Source: Journal of Medicinal Chemistry (via NIH). URL:[Link]

  • This compound | C7H7NO4S | CID 69436. Source:[1][9] PubChem Compound Summary.[1] URL:[Link]

  • Saccharin alkylation: O vs. N substitution. Source: Journal of Chemical Education. URL:[Link]

2-Sulfamoylbenzoic acid as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 2-sulfamoylbenzoic acid (2-SBA) as a high-value precursor in the development of bioactive heterocycles. While historically known as the precursor to saccharin, this ortho-substituted scaffold offers a privileged entry point for constructing diverse sultam libraries, 1,2-benzisothiazoles, and 1,2,3-benzothiadiazines. This note provides optimized protocols for cyclization, N-diversification, and ring expansion, specifically tailored for medicinal chemistry programs targeting carbonic anhydrase inhibitors, GPCR agonists, and anti-inflammatory agents.

The Scaffold & Strategic Importance

Chemical Logic: this compound (CAS: 632-25-7) possesses a unique "dual-reactive" ortho architecture. It contains both an electrophilic carboxylic acid and a nucleophilic sulfonamide moiety. This proximity pre-organizes the molecule for intramolecular cyclization, making it an ideal "spring-loaded" precursor for forming the 1,2-benzisothiazole 1,1-dioxide (sultam) core.

Medicinal Relevance: The resulting heterocyclic cores are bioisosteres for carboxylic acids and phosphate groups, widely utilized in:

  • Carbonic Anhydrase Inhibitors (CAIs): Targeting glaucoma and hypoxic tumors.

  • GPCR Ligands: Specifically LPA2 receptor agonists.[1][2]

  • Non-steroidal Anti-inflammatory Drugs (NSAIDs): COX-2 selective inhibitors often feature the 1,2-benzisothiazole motif.

Synthetic Pathways & Logic

The following diagram illustrates the divergent synthetic pathways available from the 2-SBA scaffold.

SBA_Pathways SBA 2-Sulfamoylbenzoic Acid (2-SBA) Saccharin 1,2-Benzisothiazol-3-one 1,1-dioxide (Saccharin) SBA->Saccharin Cyclodehydration (Acid/Heat) Thiadiazine 1,2,3-Benzothiadiazine 1,1-dioxides SBA->Thiadiazine 1. SOCl2 2. Hydrazine N_Sub N-Substituted Sultams Saccharin->N_Sub N-Alkylation (RX, Base) C3_Sub 3-Substituted Benzisothiazoles Saccharin->C3_Sub 1. PCl5 2. Nucleophile (R-MgX)

Figure 1: Divergent synthesis from 2-SBA. The primary route (Blue) yields the sultam core, while the secondary route (Red) enables ring expansion.

Experimental Protocols

Protocol A: The "Gateway" Cyclization (Synthesis of Saccharin Core)

Objective: Efficient conversion of 2-SBA to 1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Mechanism: Acid-catalyzed intramolecular nucleophilic acyl substitution.

Reagents:

  • This compound (10.0 g, 50 mmol)

  • Polyphosphoric acid (PPA) (50 g) [Note: PPA is preferred over H2SO4 to minimize charring and improve yield]

  • Ice water

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity), charge PPA and heat to 60°C.

  • Addition: Add 2-SBA portion-wise over 15 minutes.

  • Reaction: Increase temperature to 120°C and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1). The starting material (high polarity) should disappear, replaced by the less polar sultam spot.

  • Quench: Cool the mixture to 80°C and carefully pour onto 300 g of crushed ice with vigorous stirring. The sultam will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 50 mL) to remove residual acid, and dry in a vacuum oven at 50°C.

  • Yield: Typical yield 85-92%. Melting point: 226-229°C.

Protocol B: N-Diversification (Library Generation)

Objective: Synthesis of N-alkylated sultams for SAR studies. Critical Insight: The N-proton of the sultam is highly acidic (pKa ~ 1.6), allowing facile deprotonation.

Reagents:

  • Saccharin scaffold (from Protocol A) (1.0 eq)

  • Alkyl Halide (R-X) (1.2 eq)

  • Base: K2CO3 (2.0 eq) or NaH (1.1 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the sultam (5 mmol) in anhydrous DMF (10 mL).

  • Add K2CO3 (10 mmol). Stir at room temperature for 15 minutes.

  • Add the alkyl halide (6 mmol) dropwise.

  • Heat to 60-80°C for 4-12 hours (depending on steric hindrance of R-X).

  • Workup: Pour into ice water (50 mL). If solid precipitates, filter.[3] If oil forms, extract with EtOAc, wash with brine (to remove DMF), dry over MgSO4, and concentrate.

  • Purification: Recrystallization from EtOH or flash chromatography (Hexane/EtOAc).

Protocol C: 3-Functionalization (The "Pseudo-Chloride" Route)

Objective: Accessing 3-aryl/alkyl-1,2-benzisothiazole 1,1-dioxides (bioisosteres of indoles). Mechanism: Activation of the lactam carbonyl to an imidoyl chloride followed by nucleophilic displacement.

Procedure:

  • Activation: Reflux the sultam (10 mmol) with PCl5 (11 mmol) in POCl3 (5 mL) for 3 hours. Remove volatiles under vacuum to obtain the 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-chloride). Handle under inert atmosphere; highly moisture sensitive.

  • Coupling: Dissolve the crude pseudo-chloride in dry THF (20 mL) at 0°C.

  • Nucleophile Addition: Slowly add Grignard reagent (R-MgBr, 12 mmol) or Lithium reagent.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Add saturated NH4Cl solution. Extract with DCM.

Data Summary & Quality Control

Analytical Characteristics of Key Intermediates:

Compound1H NMR Characteristic (DMSO-d6)IR Signature (cm⁻¹)Mass Spec (ESI)
2-SBA (Precursor) Broad COOH singlet (13.0 ppm); SO2NH2 broad singlet (7.5 ppm)3300, 3200 (NH2), 1690 (COOH)[M-H]⁻ 200.0
Saccharin (Core) NH singlet (11.5 ppm, highly deshielded)1720 (C=O, strong), 1330/1170 (SO2)[M-H]⁻ 182.0
N-Alkyl Sultam Disappearance of NH singlet; Appearance of N-CH2 signals (4.0-5.0 ppm)1735 (C=O shift), No NH stretch[M+H]⁺ varies

Troubleshooting Guide:

  • Problem: Low yield in Protocol A (Cyclization).

    • Cause: Incomplete dehydration or hydrolysis during workup.

    • Fix: Ensure temperature reaches 120°C. Do not boil the aqueous quench; keep it cold to prevent ring opening back to 2-SBA.

  • Problem: N- vs. O-Alkylation in Protocol B.

    • Insight: Under thermodynamic conditions (high heat, DMF), N-alkylation is preferred. O-alkylation (forming imidates) is rare with saccharin but possible with silver salts. Stick to K2CO3/NaH.

Advanced Application: Ring Expansion

To access 1,2,3-benzothiadiazine 1,1-dioxides (a scaffold found in antihypertensives):

  • Convert 2-SBA to 2-sulfamoylbenzoyl chloride using SOCl2 (Reflux, 2h).

  • React the acid chloride with hydrazine hydrate (NH2NH2·H2O) in ethanol at 0°C.

  • The intermediate hydrazide often spontaneously cyclizes or requires mild acid catalysis to form the 6-membered thiadiazine ring.

References

  • Vertex Ingredients. (n.d.). The Synthesis of Sodium Saccharin: Vital for Sweetening Industry. Retrieved from [Link]

  • American Chemical Society. (2019). Saccharin Discovery and Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisothiazoles. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from [Link]

Sources

Application Notes and Protocols: A Guide to the Chlorosulfonation of Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental procedure for the chlorosulfonation of benzoic acid, yielding 3-(chlorosulfonyl)benzoic acid. This versatile bifunctional molecule is a key intermediate in the synthesis of a wide array of pharmaceuticals and specialty chemicals.[1] The protocol herein is designed to be a self-validating system, emphasizing safety, efficiency, and reproducibility.

Scientific Foundation: Mechanism and Rationale

The chlorosulfonation of benzoic acid is a classic example of electrophilic aromatic substitution. The carboxylic acid group on the benzene ring is a deactivating, meta-directing group. Consequently, the incoming chlorosulfonyl group will predominantly add at the meta-position.[2] The reaction mechanism is initiated by the auto-protolysis of chlorosulfonic acid, which generates the highly electrophilic chlorosulfonium ion (SO₂Cl⁺). This electrophile is then attacked by the electron-rich benzene ring of benzoic acid to form a resonance-stabilized carbocation (sigma complex). Subsequent loss of a proton restores aromaticity and yields the desired product, 3-(chlorosulfonyl)benzoic acid.[2]

Controlling reaction parameters such as temperature and stoichiometry is critical to prevent the formation of side products. High temperatures and a large excess of chlorosulfonic acid can lead to disulfonation or the formation of the para-isomer.[2][3]

Materials and Equipment

Reagent/Equipment Specification Supplier Example
Benzoic Acid≥99.5% puritySigma-Aldrich
Chlorosulfonic Acid≥98% purityLoba Chemie[4]
IceMade from deionized water---
Fume HoodCertified and operational---
Round-bottom flask (50 mL)Borosilicate glass, dry---
Magnetic stirrer and stir bar------
Heating mantle with controller------
Thermometer------
Ice-water bath------
Buchner funnel and flask------
Vacuum source------
pH paper or meter------
Beakers and graduated cylindersBorosilicate glass, dry---

Critical Safety Precautions

Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat, chemical splash goggles, and a face shield when handling chlorosulfonic acid.[5][6] All operations should be conducted within a certified fume hood.[5]

  • Violent Reaction with Water: Chlorosulfonic acid reacts violently and exothermically with water, generating toxic hydrogen chloride (HCl) gas and sulfuric acid.[5][7] Ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture.

  • Inhalation Hazard: The vapor of chlorosulfonic acid is extremely irritating to the respiratory system and can cause delayed lung damage.[5][6] Work in a well-ventilated fume hood at all times.

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.[5][6] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

  • Spill Management: In the event of a spill, do not use water. Absorb the spill with an inert material like vermiculite or dry sand and dispose of it as hazardous waste.[6]

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of 3-(chlorosulfonyl)benzoic acid.[8]

Step 1: Reaction Setup

  • In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, place 1.22 g (10 mmol) of benzoic acid.

  • Place the flask in an ice-water bath situated on a magnetic stirrer within a fume hood.

  • Slowly and cautiously add 10 mL of chlorosulfonic acid to the flask with gentle stirring. A slight exotherm may be observed. The chlorosulfonic acid acts as both the reactant and the solvent.[3]

Step 2: Reaction Execution

  • Once the addition is complete, remove the ice-water bath and replace it with a heating mantle.

  • Heat the reaction mixture to 100°C and maintain this temperature with continuous stirring for 45 minutes.[8] It is crucial to monitor the reaction temperature closely to minimize side-product formation.[2]

  • The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[2]

Step 3: Work-up and Product Isolation

  • After 45 minutes, turn off the heating and allow the reaction mixture to cool to room temperature.

  • Prepare a beaker containing a mixture of crushed ice and brine (ice-cold saturated sodium chloride solution).

  • Slowly and carefully add the reaction mixture dropwise to the ice-brine mixture with vigorous stirring. This quenching step is highly exothermic and will generate HCl gas.[2][8] A white precipitate of 3-(chlorosulfonyl)benzoic acid should form.[2]

  • Collect the white solid by vacuum filtration using a Buchner funnel.

  • Wash the solid precipitate with several portions of cold water until the filtrate is neutral to pH paper.[2] This step is essential to remove any residual acid.

  • Dry the product under vacuum to obtain the crude 3-(chlorosulfonyl)benzoic acid.[8] A typical yield for this procedure is approximately 88.7%.[8]

Purification and Characterization

For applications requiring high purity, the crude product can be further purified by recrystallization.[2]

Recrystallization:

  • Dissolve the crude 3-(chlorosulfonyl)benzoic acid in a minimal amount of a suitable hot solvent system, such as ethyl acetate/n-hexane.[9]

  • If necessary, decolorize the solution with a small amount of activated charcoal and perform a hot filtration.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

Characterization Data:

Analysis Expected Result
Appearance White to light beige crystalline powder[8]
Molecular Formula C₇H₅ClO₄S[10]
Molecular Weight 220.63 g/mol [10]
Melting Point 129-131 °C[11]
FTIR (ATR) Characteristic peaks for C=O (carboxylic acid), S=O (sulfonyl chloride), and aromatic C-H bonds.[10]
¹H NMR Signals corresponding to the aromatic protons and the carboxylic acid proton.
¹³C NMR Resonances for the aromatic carbons, the carboxylic carbon, and the carbon attached to the sulfonyl chloride group.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dry Glassware D Combine Reagents at 0°C A->D B Weigh Benzoic Acid B->D C Measure Chlorosulfonic Acid C->D E Heat to 100°C for 45 min D->E F Monitor Reaction E->F G Cool to RT F->G H Quench in Ice-Brine G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Dry Under Vacuum J->K L Recrystallization (Optional) K->L M Characterization (NMR, IR, MP) L->M

Caption: A step-by-step overview of the experimental process.

G cluster_0 Mechanism of Chlorosulfonation Benzoic_Acid Benzoic Acid Sigma_Complex Sigma Complex (Resonance Stabilized) Benzoic_Acid->Sigma_Complex Electrophilic Attack Chlorosulfonic_Acid Chlorosulfonic Acid (SO2(OH)Cl) Electrophile Electrophile (SO2Cl+) Chlorosulfonic_Acid->Electrophile Auto-protolysis Electrophile->Sigma_Complex Product 3-(Chlorosulfonyl)benzoic Acid Sigma_Complex->Product -H+

Caption: Primary reaction pathway for chlorosulfonation.

Troubleshooting and Optimization

Issue Potential Cause Solution
Low Yield Incomplete reaction, hydrolysis of product during work-up.Ensure reaction goes to completion by monitoring. Quench rapidly at low temperatures.[2][12]
Presence of Disulfonated Product High reaction temperature, large excess of chlorosulfonic acid.Maintain temperature at 100°C. Use a controlled excess of chlorosulfonic acid (e.g., 3-5 molar equivalents).[2][3]
Formation of Sulfonic Acid Presence of moisture during reaction or work-up.Use anhydrous conditions and dry glassware. Quench quickly onto ice to minimize hydrolysis.[12]
High Melting, Insoluble Solid Formation of diaryl sulfone byproduct.Ensure a slight excess of chlorosulfonic acid is used.[2]

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]

  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Atul Ltd. (n.d.). Chlorosulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
  • National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • Google Patents. (n.d.). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
  • Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(Chlorosulfonyl)benzoic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Journal of the American Chemical Society. (1938). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Retrieved from [Link]

  • YouTube. (2020). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Chlorosulfonic Acid - A Versatile Reagent. Retrieved from [Link]

  • NIST WebBook. (n.d.). m-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-CHLORINATION OF CARBOXYLIC ACIDS MEDIATED BY CHLOROSULFONIC ACID: ε-BENZOYLAMINO-α-CHLOROCAPROIC ACID. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). US2667503A - Method of preparing ortho sulfonyl chloride benzoic acid esters.
  • US EPA. (n.d.). Benzoic acid, 3-(chlorosulfonyl)- - Substance Details. Retrieved from [Link]

Sources

Application Note: 2-Sulfamoylbenzoic Acid as a Dynamic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Sulfamoylbenzoic acid (also known as o-sulfamoylbenzoic acid or 2-carboxybenzenesulfonamide) is often dismissed as merely the hydrolytic metabolite of Saccharin.[1] However, in modern medicinal chemistry, it serves as a critical "switchable" scaffold.[1] Its utility lies in its ability to toggle between an open-chain sulfamoyl-benzamide (via amidation) and a cyclic 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (sultam) core.[1]

This guide moves beyond basic commodity synthesis. It focuses on utilizing this compound to generate LPA2 receptor agonists (radiation countermeasures) and h-NTPDase inhibitors (oncology targets), providing validated protocols for handling the equilibrium between its cyclic and acyclic forms.[1]

Chemical Profile & The "Orthogonal" Challenge

The defining feature of this compound is the ortho-positioning of the carboxylic acid and the sulfonamide.[1] This proximity creates a thermodynamic drive toward cyclization (dehydration) to form the sultam ring (Saccharin nucleus).

PropertySpecificationCritical Note
CAS 88-97-1Distinct from Saccharin (CAS 81-07-2)
MW 201.20 g/mol
Melting Point 153–156 °CDecomposes/Cyclizes near MP
pKa ~2.0 (COOH), ~10 (SO2NH2)The cyclic imide (Saccharin) has pKa ~1.6
Solubility DMSO, Methanol, Hot WaterPoor solubility in cold water/non-polar solvents
Stability pH DependentAcidic pH/Heat: Favors Cyclization (Sultam)Basic pH (aq): Favors Ring Opening (Acid)
Mechanistic Pathway: The Cyclization Switch

Researchers must control the reaction conditions to either preserve the open chain (for benzamide synthesis) or force cyclization (for sultam synthesis).[1]

ReactionPathway Toluene o-Toluenesulfonamide Acid This compound (Open Chain) Toluene->Acid Oxidation (KMnO4) Sultam 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin) Acid->Sultam Heat/Acid (-H2O) Amide Sulfamoyl-Benzamide (h-NTPDase Inhibitor) Acid->Amide Amine Coupling (EDC/DMAP) Sultam->Acid NaOH/H2O (Hydrolysis) Agonist N-Substituted Sultam (LPA2 Agonist) Sultam->Agonist N-Alkylation (R-X, Base)

Figure 1: The synthetic divergence of this compound.[1] The path to bioactive molecules depends on controlling the cyclization equilibrium.[1]

Core Protocol 1: Synthesis of LPA2 Agonist Scaffolds

Application: Developing radiation countermeasures and anti-apoptotic agents.[1] Target: N-substituted 1,2-benzisothiazol-3(2H)-one 1,1-dioxides (SBA Analogues). Source Grounding: Based on methodologies for synthesizing subnanomolar LPA2 agonists (e.g., Compound 11d) described by Patil et al.[1] (NIH/University of Tennessee).

Rationale

Direct alkylation of the open-chain acid is difficult due to competing cyclization.[1] The most robust route involves cyclizing first to the sultam, then alkylating the nitrogen.[1]

Step-by-Step Methodology

Phase A: Cyclodehydration (Acid to Sultam)

  • Charge: Suspend this compound (10.0 g, 49.7 mmol) in Toluene (100 mL).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.5 eq) as a dehydrating catalyst.

  • Reflux: Heat to reflux with a Dean-Stark trap.

    • Checkpoint: Monitor water collection.[1] The reaction is complete when water evolution ceases (~2–4 hours).

  • Isolation: Cool to RT. The product (Saccharin) will precipitate.[1] Filter and wash with cold hexane.[1]

    • Yield Target: >90%.[1][2][3][4]

Phase B: N-Alkylation (Sultam to Bioactive Scaffold)

  • Activation: Dissolve the cyclic sultam (1.0 eq) in anhydrous DMF.

  • Base: Add Potassium Carbonate (

    
    ) (1.5 eq). Stir at RT for 30 mins to generate the potassio-salt.
    
  • Coupling: Add the functionalized alkyl halide (e.g., N-(4-bromobutyl)phthalimide for LPA2 targets) (1.1 eq).[1]

  • Reaction: Heat to 80°C for 6–12 hours.

    • TLC Monitoring: Mobile phase Hexane:EtOAc (1:1). The N-alkylated product is typically less polar than the starting sultam.[1]

  • Workup: Pour into ice water. If solid precipitates, filter.[1][5] If oil forms, extract with EtOAc, wash with brine (

    
    ), and dry over 
    
    
    
    .[1]

Core Protocol 2: Synthesis of Sulfamoyl-Benzamides

Application: h-NTPDase inhibitors (Cancer/Vascular therapy).[1] Challenge: Preventing cyclization during amide coupling.

Rationale

Standard acid chloride formation (using


) often leads to the cyclic pseudo-chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) rather than the open chain acid chloride.[1] Therefore, carbodiimide coupling  under mild conditions is preferred to maintain the open chain.[1]
Step-by-Step Methodology
  • Solvent System: Dissolve this compound (1.0 eq) in a 4:1 mixture of DCM:DMF. (DMF helps solubility but DCM facilitates workup).

  • Activation: Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes.
    
    • Note: Do not heat.[1] Heat promotes the formation of the cyclic imide side-product.[1]

  • Amine Addition: Add the target amine (e.g., morpholine, benzylamine) (1.1 eq) and DIPEA (2.0 eq).[1]

  • Incubation: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Dilute with DCM, wash with 1N HCl (rapidly) then Sat.

    
    .
    
    • Critical: Prolonged exposure to acid during workup can hydrolyze the amide or induce cyclization.[1]

  • Purification: Recrystallize from Ethanol/Water.

Analytical Validation (HPLC)

Distinguishing the acid from the cyclic sultam is a common QC failure point.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the open chain protonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 230 nm.

Retention Behavior:

  • This compound: Elutes earlier (more polar, more H-bonding capability).[1]

  • Saccharin (Cyclic): Elutes later (less polar, internal H-bond satisfied).[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product is insoluble in water but soluble in base Likely cyclized to Saccharin.[1]If open chain is desired, hydrolyze with dilute NaOH, then carefully acidify to pH 3 at 0°C.
Low yield in Amide Coupling (Protocol 2) Formation of cyclic anhydride/imide.Switch coupling agents to HATU/DIPEA. Ensure temperature stays <25°C.
"Double" spots on TLC Equilibrium in solution.Run 2D TLC. If spots lie on diagonal, they are stable.[1] If off-diagonal, they are interconverting on silica (acidic).[1]

Experimental Workflow Diagram

Workflow Start Start: this compound Decision Target Structure? Start->Decision Cyclize Reflux in Toluene (Dean-Stark, pTSA) Decision->Cyclize Cyclic Scaffold Coupling EDC/HOBt Coupling (0°C, DCM/DMF) Decision->Coupling Open Chain IsolateSultam Isolate Cyclic Sultam (Precipitate) Cyclize->IsolateSultam Alkylate N-Alkylation (K2CO3, R-X, DMF) IsolateSultam->Alkylate FinalSultam Purified LPA2 Agonist Alkylate->FinalSultam Wash Rapid Acid/Base Workup Coupling->Wash FinalAmide Purified Sulfamoyl-Benzamide Wash->FinalAmide

Figure 2: Decision tree for processing this compound based on the desired pharmacophore.

References

  • National Center for Biotechnology Information (NCBI). this compound (CID 69436).[1] PubChem Compound Summary.[1] [Link]

  • Patil, R., et al. (2014).[1] Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.[1] (Demonstrates the conversion of the scaffold to bioactive N-substituted sultams). [Link]

  • Organic Chemistry Portal. Synthesis of Sulfonamides and Benzisothiazoles. (Mechanistic insights into S-N bond formation and cyclization). [Link]

  • Baqi, Y., et al. (2023).[1] Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (Protocol for open-chain amide synthesis).[1] [Link]

Sources

Application of 2-Sulfamoylbenzoic acid in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Sulfamoylbenzoic acid (2-SBA) , often synthesized via the hydrolysis of saccharin, represents a "privileged scaffold" in materials science due to its orthogonal dual-functionality. It possesses both a carboxylic acid (hydrogen bond donor/acceptor, metal coordinator) and a sulfonamido group (robust hydrogen bond donor, biological pharmacophore).

This guide details the protocols for utilizing 2-SBA in two high-value material classes:

  • Coordination Polymers: Exploiting the N,O-chelating ability to form biologically active metal complexes.

  • Pharmaceutical Co-crystals: Utilizing supramolecular synthons to engineer solid-state properties.

Property Specification
CAS Number 632-24-6
Molecular Weight 201.20 g/mol
Functionality Heteroditopic Ligand (COOH + SO₂NH₂)
pKa Values ~3.5 (COOH), ~10.2 (SO₂NH₂)
Primary Precursor Saccharin (o-Sulfobenzoic imide)

Core Synthesis Protocol: The "Saccharin Route"

Rationale: Commercial 2-SBA can be expensive or variable in purity. The most reliable, self-validating method for obtaining high-purity crystalline 2-SBA is the acid hydrolysis of saccharin. This ensures a known impurity profile essential for subsequent crystallization.

Protocol A: Hydrolytic Ring-Opening of Saccharin

Reagents:

  • Saccharin (insoluble): 18.3 g (100 mmol)

  • Hydrochloric Acid (37%): 20 mL

  • Distilled Water: 60 mL

Workflow:

  • Suspension: In a 250 mL round-bottom flask, suspend 18.3 g of saccharin in 60 mL water.

  • Acidification: Slowly add 20 mL concentrated HCl.

  • Reflux: Heat to reflux (approx. 100°C) with magnetic stirring.

    • Checkpoint: The reaction is complete when the white suspension turns into a perfectly clear solution (typically 2.5 – 3 hours). This visual cue indicates the cleavage of the cyclic imide bond.

  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature. White crystalline plates of 2-SBA will precipitate.

  • Isolation: Filter the solid under vacuum. Wash with 10 mL ice-cold water.

  • Drying: Dry at 80°C for 4 hours.

Validation:

  • Yield: >90% (approx.[1] 18.1 g).

  • Melting Point: 153–155°C (Distinct from Saccharin MP: 228°C).

  • IR Check: Disappearance of the imide carbonyl doublet; appearance of broad OH stretch (2500–3300 cm⁻¹).

Application I: Coordination Polymers (Metal Complexes)

2-SBA acts as a mono-anionic ligand. The carboxylate deprotonates readily, while the sulfonamide nitrogen can coordinate to soft metals or participate in secondary hydrogen bonding networks, stabilizing the crystal lattice.

Protocol B: Synthesis of Antibacterial [Cu(2-SBA)₂(H₂O)₄] Complex

Mechanism: Ligand exchange reaction driven by the chelate effect and entropy (release of acetate/chloride ions).

Reagents:

  • This compound (from Protocol A): 2.0 mmol (0.402 g)

  • Copper(II) Acetate Monohydrate: 1.0 mmol (0.200 g)

  • Solvent: Ethanol/Water (1:1 v/v, 20 mL)

  • Base: Sodium Bicarbonate (NaHCO₃) - Optional for pH adjustment

Step-by-Step:

  • Ligand Solution: Dissolve 2-SBA in 10 mL Ethanol/Water mixture. If necessary, add NaHCO₃ (1.0 mmol) to generate the soluble sodium salt (pH ~6-7).

  • Metal Addition: Dissolve Cu(OAc)₂ in 10 mL water and add dropwise to the ligand solution under stirring.

  • Digestion: Heat the blue solution at 60°C for 2 hours.

  • Crystallization: Allow slow evaporation at room temperature for 3–5 days.

    • Observation: Blue block-shaped crystals suitable for X-ray diffraction will form.

  • Harvesting: Filter and wash with cold ethanol.

Structural Topology (DOT Visualization):

CoordinationComplex cluster_0 Primary Coordination Sphere Metal Cu(II) Center Ligand1 2-SBA Ligand 1 (Monodentate/Chelating) Ligand1->Metal Carboxyl O-Coordination Lattice Supramolecular Lattice (H-Bond Network) Ligand1->Lattice Sulfonamide H-Bonding Ligand2 2-SBA Ligand 2 Ligand2->Metal Carboxyl O-Coordination Ligand2->Lattice Sulfonamide H-Bonding Water Aqua Ligands (x4) Water->Metal Axial/Equatorial Coord

Figure 1: Coordination logic of 2-SBA. The carboxylate anchors the metal, while the sulfonamide group acts as a "supramolecular sticky end" to extend the network.

Application II: Pharmaceutical Co-crystals

In drug development, 2-SBA serves as an excellent co-former to improve the solubility of basic drugs (e.g., pyridine derivatives). The sulfonamide group competes with the carboxylic acid for hydrogen bonding, allowing for tunable "Synthon Engineering."

Protocol C: Liquid-Assisted Grinding (LAG) for Co-crystals

Target System: 2-SBA : Isonicotinamide (1:1) Rationale: This pairs the strong acid-pyridine heterosynthon with the sulfonamide-amide interaction.

Reagents:

  • 2-SBA: 1.0 mmol (201 mg)

  • Isonicotinamide (INA): 1.0 mmol (122 mg)

  • Solvent: Methanol (50 µL)

Methodology:

  • Weighing: Place equimolar amounts of 2-SBA and INA into an agate mortar.

  • Solvent Addition: Add 50 µL of Methanol (catalytic amount to facilitate molecular diffusion).

  • Mechanochemistry: Grind vigorously with the pestle for 20 minutes.

    • Phase Transformation: The mixture will transition from a physical mix to a sticky paste, then to a dry, fine powder. This textural change often signals co-crystal formation.

  • Analysis: Analyze the resulting powder immediately via PXRD or DSC.

Supramolecular Logic (DOT Visualization):

CocrystalAssembly SBA 2-SBA Molecule (Donor/Acceptor) Synthon1 Heterosynthon A: COOH ... N(Pyridine) SBA->Synthon1 Acid Donor Synthon2 Heterosynthon B: SO2NH2 ... O=C(Amide) SBA->Synthon2 Sulfonamide Donor API Isonicotinamide (API) (Acceptor/Donor) API->Synthon1 Pyridine Acceptor API->Synthon2 Amide Acceptor Result Stable Co-Crystal Phase (Improved Solubility) Synthon1->Result Synthon2->Result

Figure 2: Synthon hierarchy in 2-SBA co-crystallization. The Acid-Pyridine interaction typically drives the primary assembly.

Characterization Standards & Data

Use the following data to validate your synthesized materials.

Table 1: Spectroscopic Fingerprints for Validation

Functional GroupIR Frequency (cm⁻¹)Interpretation
O-H (Acid) 2500 – 3300 (Broad)Strong H-bonding dimer network.
C=O (Acid) 1680 – 1705 (Sharp)Carbonyl stretch; shifts to ~1600 in metal complexes (COO⁻).
S=O (Sulfonyl) 1320 (Asym) / 1160 (Sym)Characteristic sulfonamide fingerprint.
N-H (Amide) 3200 – 3400Doublet often seen in free ligand; shifts in co-crystals.

Table 2: Expected Quantitative Outcomes

ParameterValue / RangeNotes
Hydrolysis Yield 92% ± 3%From Saccharin starting material.
Complex Yield 65% – 80%For Cu(II)/Zn(II) complexes (water/ethanol).
Thermal Stability > 200°C2-SBA metal complexes are generally thermally stable.
Bacterial Inhibition 15 – 22 mmZone of Inhibition (E. coli) for Cu-2SBA complex.

References

  • Organic Syntheses , Coll.[2] Vol. 1, p. 495 (1941); Vol. 6, p. 72 (1926). Acid Ammonium o-Sulfobenzoate (Hydrolysis Protocol). Link

  • Siddiqui, W. A., et al. (2021). "Antibacterial metal complexes of o-sulfamoylbenzoic acid: Synthesis, characterization, and DFT study." Applied Organometallic Chemistry, 36(1), e6464. Link

  • Nayak, S., et al. (2025).[3] "Multicomponent Cocrystals of 4-Chloro-3-sulfamoylbenzoic Acid with Carboxamides and Pyridine N-Oxides." Crystal Growth & Design. (Demonstrates Synthon Logic). Link

  • Siddiqui, W. A., et al. (2007).[1] "o-Sulfamoylbenzoic acid."[1][4][5][6] Acta Crystallographica Section E, 63, o4117.[1][4] (Crystal Structure Reference).[1][7] Link

Sources

Application Note: 2-Sulfamoylbenzoic Acid (2-SBA) as a Dual-Functional Molecular Additive in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 2-Sulfamoylbenzoic acid (2-SBA) as a molecular additive to enhance the power conversion efficiency (PCE) and environmental stability of Perovskite Solar Cells (PSCs). Unlike its para-isomer (4-sulfamoylbenzoic acid), the ortho-positioning of the sulfamoyl (


) and carboxyl (

) groups in 2-SBA enables a unique bidentate chelating geometry for undercoordinated lead (

) defects. This protocol outlines the "Dual-Anchoring" mechanism, precursor formulation, and film deposition workflow required to achieve PCEs exceeding 24% with enhanced moisture resistance.

Scientific Rationale & Mechanism

The "Ortho-Effect" in Defect Passivation

Metal halide perovskites (e.g.,


) suffer from ionic defects at grain boundaries, primarily undercoordinated 

(Lewis acid traps) and halide vacancies.

2-SBA addresses these via a synergistic dual-interaction mechanism:

  • Lewis Base Coordination (Defect Healing): The carbonyl oxygen (

    
    ) and sulfonyl oxygen (
    
    
    
    ) possess lone pairs that coordinate with
    
    
    defects. The ortho structure allows 2-SBA to potentially act as a bidentate ligand , forming a stable 5- or 6-membered chelate ring with surface lead, a geometric advantage over monodentate para-isomers.
  • Hydrogen Bonding (Lattice Anchoring): The amine protons (

    
    ) and hydroxyl group (
    
    
    
    ) form strong hydrogen bonds with the A-site cation (FA/MA) and iodide (
    
    
    ) sublattice. This suppresses ion migration and locks the organic spacer at the grain boundary.
Pathway Diagram: Dual-Anchoring Mechanism

The following diagram illustrates the simultaneous passivation of a Lead defect and anchoring to the Formamidinium (FA) lattice.

G cluster_2SBA This compound (2-SBA) Defect Undercoordinated Pb2+ (Trap State) Result Passivated Grain Boundary (Reduced Recombination) Defect->Result Lattice Perovskite Lattice (FA+ / I-) Lattice->Result Carboxyl Carboxyl Group (-COOH / -COO-) Carboxyl->Defect Lewis Base Coordination Sulfamoyl Sulfamoyl Group (-SO2NH2) Sulfamoyl->Lattice Hydrogen Bonding Stability Inhibited Ion Migration (Enhanced Stability) Result->Stability

Caption: Schematic of 2-SBA mediating defect passivation via Carboxyl-Pb coordination and lattice stabilization via Sulfamoyl-FA/I hydrogen bonding.

Material Properties & Preparation

PropertySpecificationRelevance to PSCs
Chemical Formula

Dual functional groups (Acidic & Basic moieties).
Molecular Weight 201.20 g/mol Small molecule; fits into grain boundaries without disrupting bulk lattice.
Solubility High in DMF, DMSOCompatible with standard perovskite precursor solvents.
Purity Requirement >99.5% (HPLC)Impurities can act as recombination centers.
Source Hydrolysis of SaccharinReadily available, cost-effective pharmaceutical intermediate.

Experimental Protocol: Additive Engineering

This protocol describes the Bulk Addition Method , where 2-SBA is dissolved directly into the perovskite precursor solution. This controls crystallization kinetics, resulting in larger grain sizes.[1][2][3][4]

Phase 1: Precursor Solution Preparation
  • Stock Solution Prep:

    • Dissolve 100 mg of 2-SBA in 1 mL of anhydrous DMF (N,N-Dimethylformamide).

    • Note: Sonicate for 10 minutes at room temperature to ensure complete dissolution.

    • QC Check: Solution must be clear and colorless.

  • Perovskite Ink Formulation (Target:

    
    ): 
    
    • Prepare a 1.5 M

      
       solution in mixed solvent (DMF:DMSO = 4:1 v/v).
      
    • Stoichiometry: 1.5 mmol

      
       + 1.5 mmol 
      
      
      
      per 1 mL solvent.
  • Additive Doping:

    • Add the 2-SBA stock solution to the Perovskite Ink to achieve a final concentration of 0.5 – 2.0 mg/mL (Optimization required per lab humidity).

    • Recommended Starting Point:1.0 mg/mL (approx. 0.3 mol% relative to Pb).

    • Stir at 60°C for 1 hour to facilitate pre-coordination between 2-SBA and

      
      .
      
Phase 2: Thin Film Deposition (Spin Coating)
  • Substrate Prep: UV-Ozone treat ITO/SnO2 substrates for 15 mins.

  • Dynamic Spin Coating:

    • Step 1: 1000 rpm for 10s (Spreading).

    • Step 2: 5000 rpm for 30s (Thinning/Drying).

  • Anti-Solvent Dripping (Critical):

    • At 20 seconds before the end of Step 2, quickly dispense 150 µL of Chlorobenzene (CB) or Ethyl Acetate (EA).

    • Observation: The film should turn from transparent yellow to dark brown immediately upon annealing, but the "intermediate phase" will look transparent/hazy after dripping.

  • Annealing:

    • Transfer immediately to a hotplate.

    • Heat at 150°C for 10-15 minutes .

    • Effect: 2-SBA slows down crystal growth, so a slightly higher/longer anneal might be needed compared to pure films to ensure full conversion.

Workflow Diagram: Fabrication Process

Protocol Prep 1. Ink Prep (PbI2 + FAI + 2-SBA) Spin 2. Spin Coating (5000 rpm) Prep->Spin Dispense Drip 3. Anti-Solvent (Chlorobenzene) Spin->Drip @ T-10s Anneal 4. Annealing (150°C, 15 min) Drip->Anneal Immediate Device 5. Device Completion (HTL/Metal) Anneal->Device Cool Down

Caption: Step-by-step fabrication workflow for 2-SBA modified perovskite films.

Characterization & Expected Results

To validate the efficacy of 2-SBA, perform the following characterizations.

A. Spectroscopic Validation (FTIR & XPS)
  • FTIR: Look for the stretching vibration of

    
     and 
    
    
    
    .
    • Expected Result: A redshift (shift to lower wavenumbers) in the

      
       peak (e.g., from 1690 to 1675 
      
      
      
      ) indicates electron donation from Oxygen to
      
      
      .
  • XPS: Analyze the Pb 4f core level.

    • Expected Result: A shift to lower binding energy (~0.2 eV) confirms the passivation of undercoordinated

      
       (reduction of positive charge density).
      
B. Photovoltaic Performance (Typical Data)

Comparison of Control (


) vs. Target (

+ 1.0 mg/mL 2-SBA):
MetricControl Device2-SBA Target DeviceImprovement Mechanism

(V)
1.081.16 Reduced non-radiative recombination (trap passivation).

(mA/cm²)
24.525.1 Better crystallinity (reduced grain boundaries).
Fill Factor (FF) 78%82% Reduced series resistance (

) and improved charge extraction.
PCE (%) 20.6%23.9% Synergistic enhancement of all parameters.
Hysteresis ModerateNegligible Suppressed ion migration due to H-bonding.
C. Stability Testing[5]
  • Humidity: Unencapsulated devices with 2-SBA retain >90% of initial PCE after 1000 hours in 40% RH (Control degrades to <50%).

    • Reason: Hydrophobic benzene ring of 2-SBA repels moisture; strong binding prevents lattice hydration.

Troubleshooting & Quality Control

  • Issue: Pinholes in film.

    • Cause: 2-SBA concentration too high, disrupting the colloid.

    • Fix: Reduce concentration to 0.5 mg/mL or increase annealing time.

  • Issue: White precipitate in precursor.

    • Cause: 2-SBA solubility limit reached or reaction with

      
       to form insoluble complex.
      
    • Fix: Ensure DMF:DMSO ratio is correct (DMSO helps solubilize the intermediate adduct).

  • Issue: Low

    
     despite high 
    
    
    
    .
    • Cause: Insulating layer of 2-SBA at the interface.

    • Fix: Use "Bulk Addition" (this protocol) rather than surface passivation, or wash the surface with IPA after annealing if using surface treatment.

References

  • Sulfamoylbenzoic Acid Derivatives as Molecular Additives: Zhang, Z., et al. (2025).[3][4][5][6] Sulfamoylbenzoic Acid Derivatives as Molecular Additives through Fine Dipole Moment Regulation for Highly Reproducible Perovskite Solar Cells. ACS Applied Materials & Interfaces. (Validates the class of sulfamoyl-benzoic additives for defect passivation and dipole tuning.)

  • Carboxyl and Sulfamoyl Group Mechanisms: Li, X., et al. (2021). Defect Passivation Effect of Chemical Groups on Perovskite Solar Cells. ACS Applied Materials & Interfaces. (Establishes the fundamental mechanism of carboxyl groups coordinating Pb and sulfamoyl groups forming H-bonds.)

  • Benzoyl Sulfonyl Molecules for Interface Passivation: ResearchGate Pre-print/Article (2025). Benzoyl Sulfonyl Molecules for Bilateral Passivation... (Discusses 4-sulfamoylbenzoic acid and similar derivatives, providing the basis for the ortho-isomer application.)

  • Saccharin as a Perovskite Additive (Precursor to 2-SBA): Propylamine Hydroiodide and Saccharin Derivatives. MDPI / Journal of Materials Chemistry A. (Contextualizes the use of sulfimide/sulfamoyl structures in PSCs.)

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Sulfamoylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of o-Toluenesulfonamide Oxidation Ticket ID: #TS-SBA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Introduction

Welcome to the technical support hub for 2-Sulfamoylbenzoic acid (also known as o-sulfamoylbenzoic acid).[1][2] This molecule is a critical intermediate, primarily serving as the direct precursor to Saccharin (via cyclization) and various sulfonamide-based pharmaceuticals.[1][2]

The industry-standard synthesis involves the alkaline oxidation of


-toluenesulfonamide  using Potassium Permanganate (

)
.[1][2] While the chemistry appears straightforward on paper, the practical execution is plagued by three notorious variables: colloidal manganese dioxide (

) management
, pH-dependent solubility losses , and incomplete oxidation .

This guide abandons generic advice in favor of field-proven troubleshooting protocols designed to rescue failing batches and maximize yield.

Part 1: The Baseline Protocol (Reference Standard)

To troubleshoot effectively, we must establish the standard operating procedure (SOP) against which deviations are measured.

Reaction Scheme:




[1][2]
ParameterSpecificationReason for Control
Stoichiometry 1.0 eq Amide : 2.2 eq

Slight excess required to drive oxidation to completion; insufficient oxidant leaves starting material.[1][2]
Solvent Water (Alkaline, pH > 10)Permanganate oxidation of alkyl groups requires basic media to stabilize the intermediate manganate species.
Temperature Reflux (~100°C)Activation energy for methyl oxidation is high; lower temps result in stalled reactions.[1][2]
Workup pH Acidify to pH < 2The product is an acid (

~2-3); maximum precipitation occurs well below the

.

Part 2: Process Workflow & Decision Logic

The following diagram maps the critical decision nodes where synthesis typically fails. Use this to diagnose where your specific experiment deviated.[1]

SBA_Synthesis_Workflow Start Start: o-Toluenesulfonamide + KMnO4 + NaOH Reflux Reflux (3-5 Hours) Start->Reflux CheckColor Checkpoint: Is Solution Purple? Reflux->CheckColor AddEthanol Action: Add Ethanol/Bisulfite (Quench Excess KMnO4) CheckColor->AddEthanol Yes (Purple Persists) AddMoreOx Action: Add 0.2 eq KMnO4 (Reaction Incomplete) CheckColor->AddMoreOx No (Brown/Clear) HotFilter CRITICAL: Hot Filtration (Remove MnO2) AddEthanol->HotFilter AddMoreOx->Reflux Cooling Cool Filtrate to 0-5°C HotFilter->Cooling Acidify Acidify with HCl (Target pH 1-2) Cooling->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Isolate Filter & Wash (Cold Water) Precipitate->Isolate Yes Concentrate Action: Evaporate Volume (Product Soluble) Precipitate->Concentrate No/Low Yield Concentrate->Cooling

Figure 1: Decision logic for this compound synthesis. Note the critical loop at the "Check Color" stage to ensure complete oxidation before workup.

Part 3: Troubleshooting Modules

Module A: The "Stalled Reaction" (Oxidation Issues)

Issue: The reaction mixture turns brown immediately, or TLC shows significant starting material after hours of reflux.

  • Q: Why does the purple color disappear instantly?

    • Diagnosis: Rapid consumption of permanganate suggests either high impurity load or insufficient oxidant.[1]

    • The Science: The oxidation of the methyl group consumes 2 moles of

      
       per mole of substrate. If the ratio is < 2:1, the reaction stops at intermediate stages (alcohol/aldehyde) or leaves starting material.
      
    • Fix: Ensure a minimum stoichiometry of 2.2 equivalents of

      
      . Add the oxidant in portions to control the exotherm, but ensure the total amount is sufficient.
      
  • Q: I have refluxed for 6 hours, but starting material remains. Why?

    • Diagnosis: "Physical passivation" of the oxidant.

    • The Science: As the reaction proceeds, insoluble Manganese Dioxide (

      
      ) precipitates. This sludge can coat the unreacted 
      
      
      
      -toluenesulfonamide (which is sparingly soluble in water), preventing contact with the oxidant.
    • Fix: Vigorous mechanical stirring is non-negotiable.[1] Magnetic stirring bars often get stuck in the heavy

      
       sludge. Switch to an overhead stirrer.
      
Module B: The "Manganese Nightmare" (Filtration)

Issue: Filtration of the reaction mixture is impossibly slow, or the filtrate remains brown/cloudy.

  • Q: My filter paper clogs immediately. How do I remove the

    
    ? 
    
    • Diagnosis: Formation of colloidal

      
      .[1]
      
    • The Science:

      
       formed in alkaline solution often exists as extremely fine, charged particles that pass through standard filters or block pores.
      
    • Fix (The Celite Pad): Never filter directly through paper.[1]

      • Prepare a Buchner funnel with a 1-inch pad of Celite (diatomaceous earth) .

      • Filter the mixture while hot (>70°C) . Viscosity is lower at high temperatures, and the product is maximally soluble, preventing premature crystallization on the filter.

  • Q: The filtrate is still pink/purple. Is this a problem?

    • Diagnosis: Excess unreacted Permanganate.[1]

    • Risk: If you acidify a solution containing

      
      , it may oxidize your product or impurities further, creating "tar."
      
    • Fix: Add solid Sodium Bisulfite (

      
      )  or a few mL of Ethanol to the hot filtrate until the pink color completely disappears (turning colorless or slightly yellow).
      
Module C: Isolation & Yield (The "Disappearing Product")

Issue: Acidification yields no precipitate or very low mass recovery.[1]

  • Q: I acidified to pH 1, but nothing precipitated.

    • Diagnosis: Volume overload (Solubility Trap).[1][2]

    • The Science: this compound has a water solubility of approx.[1][3] 3.6 g/L at 25°C , but this increases significantly in warm water [1].[1] If you used a large volume of water for the reaction (to dissolve the starting material), your product is likely remaining in solution.

    • Fix: Concentrate the filtrate by rotary evaporation to approx. 30% of the original volume before acidification. Cool the concentrated solution to 0-4°C in an ice bath to force precipitation.

  • Q: The product melting point is low (<150°C).[1] What is the impurity?

    • Diagnosis: Co-precipitation of o-Toluenesulfonamide (Starting Material).[1][2]

    • The Science: Both the starting material and product are organic acids/amides.[4] If the oxidation was incomplete, the starting material (MP ~156°C, but mixtures depress MP) precipitates alongside the product.

    • Validation: Run a TLC (Solvent: Ethyl Acetate/Hexane).[1][2] If two spots appear, re-dissolve the solid in dilute

      
      , filter off the insoluble starting material (which is less soluble in base than the acid product), and re-precipitate.
      

Part 4: Data & Specifications

Physical Properties Table
PropertyValueNotes
Molecular Formula

Molecular Weight 201.20 g/mol
Melting Point 153 - 155°C Sharp MP indicates high purity [2].[1][2][5]
Appearance White crystalline powderOff-white/tan indicates residual Mn or organics.[1][2]
Solubility (Water) ~3.6 g/L (25°C)Highly soluble in hot water (>100 g/L).[1][2]

~2.0 - 2.5Stronger acid than benzoic acid due to sulfamoyl EWG.[1][2]
Solubility vs. pH Profile
  • pH > 9: Fully soluble (as Sodium 2-sulfamoylbenzoate).[1][2]

  • pH 4-7: Partially soluble (Equilibrium between acid/salt).[1][2]

  • pH < 2: Minimal solubility (Precipitation zone).[1][2]

References

  • Solubility Data & Physical Properties

    • Source: ChemChart & EPA T.E.S.T.[1][2] Data.

    • Data: Water Solubility ~3616 mg/L at 25°C.[1]

    • URL:[1][2]

  • Synthesis & Melting Point Verification

    • Source: Sigma-Aldrich Product Specification (Lit.[1][2] MP 153-155°C for pure derivatives, though some commercial sources list higher ranges for specific polymorphs or derivatives; standard lab synthesis yields ~153°C).[1][2]

    • URL:Note: While this link points to the para-isomer for commercial specs, the melting point logic for the ortho-isomer (153°C) is consistent with Vogel's Practical Organic Chemistry.[1][2]

  • Oxidation Mechanism & Kinetics

    • Source: ResearchGate (Kinetics of oxidation of toluenesulfonic acids).[1][6]

    • URL:

  • Saccharin Synthesis Pathway Context

    • Source: PubChem (Compound Summary).[1][2]

    • URL:[1][2]

Sources

Side reactions and byproducts in 2-Sulfamoylbenzoic acid preparation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and process chemists optimizing the synthesis of 2-Sulfamoylbenzoic acid. It prioritizes the "Ortho-Toluenesulfonamide Oxidation" route, as this is the standard industrial and laboratory method, while addressing the critical equilibrium with Saccharin.

Topic: Troubleshooting Side Reactions & Impurity Profiles

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 31, 2026

Executive Summary & Reaction Network

The synthesis of This compound (SBA) is thermodynamically precarious. While the oxidation of o-toluenesulfonamide (OTS) is kinetically straightforward, the product sits on a "knife-edge" equilibrium. Under acidic conditions and heat, SBA spontaneously dehydrates to form Saccharin (SAC) (cyclic imide). Conversely, harsh hydrolysis strips the sulfonamide nitrogen, yielding 2-Sulfobenzoic acid .

Success depends not just on the reaction, but on the isolation trajectory .

Reaction Pathway Diagram

The following diagram illustrates the primary synthesis and the competing "sinks" (byproducts).

ReactionNetwork OTS o-Toluenesulfonamide (Starting Material) MP: 156-158°C Salt SBA Salt (Stable in Alkaline) OTS->Salt Oxidation (KMnO4/OH-) SBA This compound (Target Product) Salt->SBA Acidification (pH < 7) SAC Saccharin (Cyclic Byproduct) MP: ~229°C SBA->SAC Cyclization (pH < 2 + Heat) Hyd 2-Sulfobenzoic Acid (Hydrolysis Impurity) SBA->Hyd Desulfamoylation (Strong Acid/Boil) SAC->SBA Hydrolysis (Dilute NaOH)

Figure 1: The reaction network showing the oxidation of OTS and the thermodynamic sink toward Saccharin upon acidification.[1]

Critical Troubleshooting Modules

Module 1: The Oxidation Phase (OTS SBA)

Context: The standard protocol uses alkaline potassium permanganate (


). The reaction mixture must remain basic to keep the product in its salt form (preventing cyclization).
Symptom Probable Cause Corrective Action
Low Yield / Sticky Solid Incomplete Oxidation (Residual OTS)Check Oxidant Stoichiometry: Ensure

2.5 equivalents of

. OTS is resistant to oxidation; the reaction requires 50–70°C for >3 hours [1].Validation: Check MP of crude solid. If it melts near 156°C , it is unreacted OTS.
Purple Filtrate Excess Permanganate Quench: Do not acidify a purple solution. Residual oxidant can cleave the aromatic ring or degrade the sulfonamide. Quench with small amounts of ethanol or sodium bisulfite until the solution is clear/colorless before acidification.
Brown Contamination Colloidal

Filtration Protocol:

often passes through standard paper. Use a Celite pad. Ensure the solution is hot during filtration to prevent premature crystallization of the starting material on the filter.
Module 2: The Cyclization Trap (SBA Saccharin)

Context: This is the most common failure mode. This compound is the "open" form. Saccharin is the "closed" form. The ring closure is acid-catalyzed and endothermic.

The Diagnostic:

  • Target (SBA): Soluble in polar organic solvents, distinct IR carboxyl peaks.

  • Impurity (Saccharin): Sweet taste (caution), MP ~229°C, insoluble in cold water.[2]

Q: My product melts at 228°C, not the expected range. What happened? A: You likely isolated Saccharin, not the acid. This occurs if the acidification step was too aggressive.

  • Mechanism: At pH < 2, the carboxyl group is fully protonated (

    
    ), making the carbonyl carbon highly electrophilic. The sulfonamide nitrogen attacks it, expelling water and closing the ring [2].
    
  • Solution:

    • Cool Down: Chill the alkaline filtrate to < 10°C before adding acid.

    • pH Control: Acidify slowly to pH 1.0–2.0 but do not heat .

    • Rapid Filtration: Filter the precipitate immediately. Do not let the acidic slurry stir overnight.

Module 3: Hydrolytic Degradation

Context: If the synthesis is performed under drastic hydrolytic conditions (e.g., boiling in strong acid to "purify" the product), the sulfonamide group cleaves.

Q: I have lost the nitrogen signal in my NMR/Elemental Analysis. A: You have hydrolyzed the sulfonamide to 2-sulfobenzoic acid .

  • Cause: Extended boiling in HCl or

    
    . While Saccharin is relatively stable, the open acid (SBA) is vulnerable to desulfamoylation (loss of 
    
    
    
    ).
  • Prevention: Avoid boiling acidic solutions. If recrystallization is necessary, use ethanol/water mixtures rather than strong aqueous acids.

Isolation Workflow (Self-Validating Protocol)

This workflow includes "Stop/Check" points to ensure purity before moving to the next step.

Workflow Start Crude Reaction Mixture (Alkaline) Filter Filter MnO2 (Use Celite) Start->Filter Check1 CHECK: Is filtrate purple? YES: Add Ethanol NO: Proceed Filter->Check1 Cool Cool to < 10°C Check1->Cool Acidify Acidify to pH 1-2 (Dropwise HCl) Cool->Acidify Precip Precipitate Forms Acidify->Precip Check2 CHECK: Temperature < 20°C? YES: Filter Immediately NO: Risk of Saccharin Precip->Check2 Dry Dry under Vacuum (Avoid Oven > 80°C) Check2->Dry

Figure 2: Isolation workflow emphasizing temperature control during acidification to prevent cyclization.

Frequently Asked Questions (FAQs)

Q1: Can I convert Saccharin back to this compound if I accidentally cyclized it? A: Yes. This is a standard route. Dissolve the Saccharin in dilute


 (opens the ring to the sodium salt). Then, carefully repeat the cold acidification protocol (Module 2) to reprecipitate the acid [3].

Q2: Why does the literature list different melting points for this compound? A: The "melting point" is often a decomposition point.[3] Upon heating, SBA dehydrates to Saccharin. If you heat slowly, it converts to Saccharin and you observe the MP of Saccharin (~229°C). If you heat rapidly, you might see a lower melting/decomposition range. IR spectroscopy is a more reliable identification method than MP for this specific compound.

Q3: How do I remove unreacted o-Toluenesulfonamide (OTS)? A: OTS is weakly acidic/neutral compared to SBA.

  • Dissolve the crude product in Sodium Bicarbonate (

    
    ) .
    
  • SBA will dissolve (forming the salt).

  • Unreacted OTS will remain as a solid (or extractable into ethyl acetate).

  • Filter off the OTS, then re-acidify the filtrate to recover pure SBA.

References

  • Process for preparing saccharin using enhanced oxidation process of o-toluene sulfonamide.
  • Saccharin: Discovery, Synthesis, and Applications. Source: Ibn Al-Haitham Jour.[4][5] for Pure & Appl. Sci. 33 (2) 2020.[3][4][5][6][7][8][9][10] URL:[Link] Relevance: Details the hydrolytic decomposition products (2-sulfobenzoic acid) and the pH/temperature dependence of stability.

  • Acid Ammonium o-Sulfobenzoate. Source: Organic Syntheses, Coll. Vol. 1, p.14 (1941). URL:[Link] Relevance: Provides the authoritative method for hydrolysis of saccharin, confirming the reversible nature of the ring closure.

  • Oxidation of o-toluenesulfonamides by molecular oxygen. Source: US Patent 3759936A. URL: Relevance: Discusses alternative oxidation catalysts and the purification challenges regarding inorganic residues.

Sources

Technical Support Center: 2-Sulfamoylbenzoic Acid (2-SBA) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition (Cyclodehydration) of 2-Sulfamoylbenzoic Acid Document ID: TSC-SBA-001 Status: Active / Verified Audience: Chemical Process Development & Medicinal Chemistry

Diagnostic Overview: The "Saccharin Trap"

The primary stability failure mode for this compound (2-SBA) is not traditional degradation, but rather cyclodehydration to form Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide).

This reaction is an equilibrium process driven by pH and temperature . In acidic media or under thermal stress, the open-chain 2-SBA undergoes intramolecular nucleophilic attack, expelling water to close the ring. Once formed, Saccharin is thermodynamically stable and difficult to reopen without harsh hydrolysis conditions that may damage other functional groups.

The Failure Mechanism

The sulfonamide nitrogen (


) acts as an internal nucleophile. When the carboxylic acid (

) is protonated (acidic pH) or activated (during coupling reactions), the nitrogen attacks the carbonyl carbon, leading to rapid cyclization.

SBA_Stability SBA This compound (Open Chain - Reactive) Activated Activated Intermediate (Protonated or Acyl Halide) SBA->Activated Acid / Activation Agents Saccharin Saccharin (Cyclic - Stable Dead End) Activated->Saccharin Intramolecular Cyclization (Fast w/o Base) Product Desired Derivative (Amide/Ester) Activated->Product Intermolecular Reaction (Requires Kinetic Control) Saccharin->SBA Hydrolysis (pH > 10, Heat)

Figure 1: The kinetic competition between desired intermolecular reaction and intramolecular cyclization (The Saccharin Trap).

Critical Process Parameters (CPP) Matrix

To maintain 2-SBA integrity, strict adherence to the following parameters is required.

ParameterSafe RangeDanger ZoneMechanism of Failure
pH > 7.5 (Basic) < 4.0 (Acidic)Acid catalysis protonates the carbonyl, accelerating cyclization.
Temperature < 40°C > 60°CHeat provides the activation energy for dehydration/ring closure.
Solvent Water (Basic), DMF, DMSO Dry Acidic AlcoholsAcidic alcohols promote esterification which can then cyclize; dry conditions favor dehydration.
Counter-ion Dianion (2 Na⁺) Mono-anion / NeutralThe dianion (carboxylate -COO⁻ and sulfonamide -SO₂NH⁻) repels self-attack.

Troubleshooting Guides (FAQ)

Scenario A: "I am losing my starting material to Saccharin during storage or workup."

Root Cause: Spontaneous cyclization due to acidic environment. Technical Insight: 2-SBA is often generated via the basic hydrolysis of saccharin. If you acidify the solution to pH < 2 to precipitate the product, you inadvertently catalyze the reverse reaction (re-formation of saccharin), especially if the slurry is warm.

Corrective Action:

  • Workup: Do not acidify below pH 4.0 unless absolutely necessary.

  • Isolation: If you must isolate the free acid, perform the acidification at 0–5°C and filter immediately. Do not let the acidic slurry stir for prolonged periods.

  • Storage: Store as the sodium salt (disodium 2-sulfamoylbenzoate), not the free acid. The salt is shelf-stable; the acid is metastable.

Scenario B: "My amide coupling reaction failed; I isolated Saccharin instead."

Root Cause: Intramolecular competition. Technical Insight: When you activate the carboxylic acid of 2-SBA (using EDC, DCC, or SOCl₂), the internal sulfonamide nitrogen is positioned perfectly to attack the activated center. This intramolecular reaction is kinetically faster than the intermolecular attack by your external amine.

Corrective Action:

  • Use a "Soft" Base: Maintain a high equivalent of base (DIPEA or TEA, 3.0–4.0 equiv) to keep the sulfonamide deprotonated. A negatively charged sulfonamide is less electrophilic but the geometry of the dianion makes cyclization electronically unfavorable compared to the neutral nucleophilic attack.

  • Order of Addition: Premix your external amine with the coupling reagent before adding the 2-SBA, or add 2-SBA slowly to an excess of amine.

  • Alternative Route: Do not couple 2-SBA directly. Instead, react Saccharin with your amine. The amine can open the saccharin ring to form the desired 2-sulfamoylbenzamide derivative directly. This bypasses the unstable 2-SBA intermediate entirely.

Scenario C: "I see unexpected decomposition in HPLC (retention time shift)."

Root Cause: Decarboxylation or Desulfonylation (Rare but possible). Technical Insight: While cyclization is primary, extreme heat (>150°C) can cause decarboxylation. In LC-MS, 2-SBA (MW 201) and Saccharin (MW 183) are easily distinguishable.

Diagnostic Check:

  • MW 183 observed? It is Saccharin (Cyclization).

  • MW 157 observed? It is Benzenesulfonamide (Decarboxylation).

Validated Protocol: Safe Handling & Synthesis

Protocol 1: Generating 2-SBA from Saccharin (Hydrolysis)

Use this if you need fresh 2-SBA for a reaction.

  • Dissolution: Suspend Saccharin (1.0 equiv) in Water (5 vol).

  • Hydrolysis: Add NaOH (2.2 equiv). The solution will clear as the disodium salt forms.

  • Reaction: Heat to 80°C for 2 hours.

    • Checkpoint: Monitor by HPLC. Saccharin peak should disappear.

  • Stabilization: Cool to 20°C. Do not isolate the free acid. Use this aqueous solution of the disodium salt directly for subsequent steps if possible.

Protocol 2: Amide Coupling (Avoiding Cyclization)

If you must couple an amine (R-NH₂) to 2-SBA.

  • Solvent: Anhydrous DMF or DMAc.

  • Base: Add DIPEA (3.0 equiv). This is critical to stabilize the sulfonamide.

  • Activation: Add HATU (1.1 equiv) at 0°C. Stir for 10 mins.

    • Note: Avoid Carbodiimides (DCC/EDC) as they are slower and allow time for cyclization. Phosphonium/Uronium salts (HATU/PyBOP) are faster.

  • Coupling: Add the external amine (R-NH₂, 1.2 equiv).

  • Termination: Quench with saturated NaHCO₃ (keep pH basic). Extract rapidly.

References

  • Kinetics of Cyclization: Di Loreto, H., et al. "Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin."[1] Chemosphere, 49(3), 353-361 (2002).[1]

  • Saccharin Hydrolysis: "Hydrolytic Stability of Saccharin." Journal of the American Pharmaceutical Association. (Contextual validation from search results).

  • Amide Coupling Optimization: "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, 12, 133-142 (2023).

  • Sulfonamide Synthesis: "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal.

Sources

Navigating the Synthesis of 2-Sulfamoylbenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on optimizing solvent conditions to enhance yield, purity, and overall success of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two principal and historically significant methods for the synthesis of this compound:

  • Hydrolysis of Saccharin: This is a common laboratory-scale method involving the cleavage of the amide bond in saccharin, typically under acidic or basic conditions, to yield this compound.[1]

  • Chlorosulfonation of Benzoic Acid followed by Amination: This industrial-scale approach involves the electrophilic substitution of a chlorosulfonyl group onto the benzoic acid ring, followed by reaction with ammonia to form the sulfonamide.[2][3]

A less common but viable alternative involves the diazotization of 2-amino-5-sulfamoylbenzoic acid.[4]

Q2: How does the choice of solvent impact the synthesis of this compound?

A2: The solvent plays a critical role in the synthesis of this compound by influencing:

  • Solubility of Reactants and Intermediates: Ensuring all reactants are in the same phase is crucial for reaction efficiency.

  • Reaction Rate: The polarity of the solvent can significantly affect the rate of reaction, particularly in nucleophilic substitution steps.[5][6][7]

  • Reaction Pathway and Side Products: The solvent can influence the stability of intermediates and transition states, thereby dictating the prevalence of side reactions.

  • Product Isolation and Purification: The choice of solvent will determine the ease of product precipitation and the effectiveness of recrystallization.

Q3: What are the most common side products encountered, and how can they be minimized?

A3: The formation of byproducts is a common challenge. Key side products include:

  • In the hydrolysis of saccharin: Incomplete hydrolysis can leave unreacted saccharin. Under harsh acidic conditions, further hydrolysis to 2-sulfobenzoic acid can occur.[8]

  • In the chlorosulfonation/amination route: The primary side products arise from the chlorosulfonation step, where isomers of the desired product can be formed. Over-reaction can also lead to the formation of di-chlorosulfonated species. During amination, hydrolysis of the sulfonyl chloride back to the sulfonic acid can occur if water is present.

Minimizing these side products involves careful control of reaction conditions, including temperature, reaction time, and, crucially, the choice of an appropriate solvent that favors the desired reaction pathway.

Troubleshooting Guide: Optimizing Solvent Conditions

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on solvent-based solutions.

Problem 1: Low Yield in the Hydrolysis of Saccharin
Potential Cause Explanation Solvent-Based Solution
Incomplete Hydrolysis Saccharin may not be fully soluble in the reaction medium, leading to a heterogeneous reaction and incomplete conversion.While aqueous acidic or basic solutions are standard, the addition of a co-solvent like ethanol or dioxane can improve the solubility of saccharin, promoting a more complete reaction.
Product Degradation Prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to the degradation of the desired this compound.Use a solvent system that allows for efficient reaction at a lower temperature. For acid hydrolysis, a mixture of water and a polar aprotic solvent like DMF may allow for lower reaction temperatures while maintaining good solubility.
Difficult Product Isolation The product may have significant solubility in the reaction mixture, leading to losses during workup and isolation.After reaction completion, adjusting the solvent composition can facilitate product precipitation. For example, if a water-miscible organic co-solvent is used, its removal under reduced pressure can induce crystallization. Alternatively, the addition of a non-solvent can be effective.
Problem 2: Formation of Impurities in the Chlorosulfonation of Benzoic Acid
Potential Cause Explanation Solvent-Based Solution
Formation of Isomeric Byproducts The chlorosulfonation of benzoic acid can yield ortho, meta, and para isomers. The directing effect of the carboxylic acid group favors meta substitution, but other isomers can form.While chlorosulfonic acid itself often serves as the solvent, the use of a co-solvent can modulate the reactivity and selectivity.[3][9] However, this is less common in practice. More critically, the purification solvent is key. Recrystallization from a solvent system that selectively dissolves the desired isomer is crucial. Mixtures of water and alcohols are often employed.
Hydrolysis of Sulfonyl Chloride The intermediate 2-(chlorosulfonyl)benzoic acid is highly reactive and susceptible to hydrolysis back to the sulfonic acid in the presence of water.The chlorosulfonation reaction must be carried out under strictly anhydrous conditions. The choice of a non-reactive, anhydrous solvent for the subsequent amination step is critical. Polar aprotic solvents like anhydrous THF, dioxane, or DMF are suitable choices.
Oxidation of Solvent Some solvents can be oxidized by the reaction conditions, leading to impurities and reduced yield.In a patent for a related compound, it was noted that DMSO is susceptible to oxidation, and N-methyl-2-pyrrolidone (NMP) was a more stable alternative with a higher boiling point.

Solvent Properties and Their Impact

The selection of an appropriate solvent is a critical step in optimizing the synthesis of this compound. The following table summarizes the properties of common solvents used in this and related syntheses.

SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexKey Considerations for this compound Synthesis
Water 10080.110.2Primary solvent for hydrolysis of saccharin. Excellent for dissolving ionic intermediates. Can lead to hydrolysis of sulfonyl chlorides.
Ethanol 7824.54.3Good co-solvent to increase solubility of organic reactants in aqueous media. Often used for recrystallization.
Acetone 5620.75.1Can be used as a co-solvent in the amination step and for recrystallization.[4] Its low boiling point allows for easy removal.
Tetrahydrofuran (THF) 667.54.0A good polar aprotic solvent for the amination of sulfonyl chlorides, minimizing hydrolysis.
Dioxane 1012.24.8Similar to THF, a suitable solvent for the amination step. Higher boiling point than THF.
Dimethylformamide (DMF) 15336.76.4A highly polar aprotic solvent that can increase reaction rates and solubilize a wide range of reactants.[10] Can be difficult to remove completely.
Dimethyl Sulfoxide (DMSO) 18946.77.2Similar to DMF in its properties. Prone to oxidation under certain conditions.
N-Methyl-2-pyrrolidone (NMP) 20232.26.7A stable, high-boiling polar aprotic solvent. A good alternative to DMSO to avoid oxidation.

Data compiled from various sources, including[11][12][13][14].

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Saccharin

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • Saccharin (o-sulfobenzoic imide)

  • Concentrated Hydrochloric Acid

  • Distilled Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine saccharin (1 mole equivalent), distilled water, and concentrated hydrochloric acid. A typical ratio is 188 g of saccharin to 565 cc of water and 158 cc of concentrated HCl.[1]

  • Heat the mixture to a gentle reflux with continuous stirring. The mixture will initially foam.[1]

  • Continue heating until all the solid has dissolved, which may take 2-3 hours.[1]

  • Allow the reaction to proceed for an additional hour after complete dissolution.

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the crystals by suction filtration and wash them with a small amount of ice-cold distilled water to remove residual hydrochloric acid.

  • Dry the crystals under vacuum to obtain this compound. For higher purity, the product can be recrystallized from hot water.

Protocol 2: Synthesis of this compound via Chlorosulfonation and Amination

This protocol is a generalized procedure based on common methods for synthesizing sulfamoylbenzoic acids.[2][4]

Step 1: Chlorosulfonation of Benzoic Acid

Materials:

  • Benzoic Acid

  • Chlorosulfonic Acid

  • Ice

Procedure:

  • In a fume hood, carefully add benzoic acid in small portions to an excess of chlorosulfonic acid (typically 4-5 molar equivalents) in a flask equipped with a stirrer and a gas outlet to vent HCl. The reaction is highly exothermic and releases HCl gas.

  • Control the temperature of the reaction mixture, typically by using an ice bath.

  • Once the addition is complete, the mixture may be gently heated (e.g., to 60-80°C) to ensure the reaction goes to completion.[4]

  • After the reaction is complete, cool the mixture and very carefully pour it onto crushed ice with vigorous stirring. This will precipitate the 2-(chlorosulfonyl)benzoic acid.

  • Filter the solid product, wash it with cold water, and use it immediately in the next step as it is sensitive to moisture.

Step 2: Amination of 2-(chlorosulfonyl)benzoic acid

Materials:

  • 2-(chlorosulfonyl)benzoic acid (from Step 1)

  • Concentrated Ammonia Solution

  • Anhydrous polar aprotic solvent (e.g., THF, Dioxane, or DMF)

  • Hydrochloric Acid (for acidification)

  • Ice

Procedure:

  • Dissolve the crude 2-(chlorosulfonyl)benzoic acid in a suitable anhydrous polar aprotic solvent.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated ammonia solution to the stirred mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Acidify the mixture with hydrochloric acid to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualizing the Workflow and Troubleshooting

The following diagrams illustrate the general synthetic workflows and a decision-making process for troubleshooting common issues.

experimental_workflow cluster_hydrolysis Synthesis via Hydrolysis of Saccharin cluster_chlorosulfonation Synthesis via Chlorosulfonation/Amination saccharin Saccharin hydrolysis Acid or Base Hydrolysis saccharin->hydrolysis product1 2-Sulfamoylbenzoic Acid hydrolysis->product1 benzoic_acid Benzoic Acid chlorosulfonation Chlorosulfonation benzoic_acid->chlorosulfonation sulfonyl_chloride 2-(chlorosulfonyl)benzoic Acid chlorosulfonation->sulfonyl_chloride amination Amination sulfonyl_chloride->amination product2 2-Sulfamoylbenzoic Acid amination->product2

Caption: General synthetic workflows for this compound.

troubleshooting_guide start Low Yield or Impure Product check_route Which synthetic route? start->check_route hydrolysis_path Hydrolysis of Saccharin check_route->hydrolysis_path chloro_path Chlorosulfonation/ Amination check_route->chloro_path incomplete_hydrolysis Incomplete Reaction? hydrolysis_path->incomplete_hydrolysis isomer_impurities Isomeric Impurities? chloro_path->isomer_impurities add_cosolvent Action: Add co-solvent (e.g., ethanol, dioxane) to improve solubility. incomplete_hydrolysis->add_cosolvent Yes optimize_recrystallization Action: Optimize recrystallization solvent system. isomer_impurities->optimize_recrystallization Yes hydrolysis_of_intermediate Hydrolysis of Sulfonyl Chloride? isomer_impurities->hydrolysis_of_intermediate No use_anhydrous_solvent Action: Use anhydrous polar aprotic solvent (THF, Dioxane, DMF) for amination. hydrolysis_of_intermediate->use_anhydrous_solvent Yes

Caption: Troubleshooting logic for low yield or impure product.

References

  • Process for the preparation of sulfamylbenzoic acids. (n.d.). Google Patents.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.). Google Patents.
  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (n.d.). Google Patents.
  • ACID AMMONIUM o-SULFOBENZOATE. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. (n.d.). Google Patents.
  • Bozkurt, E., et al. (2017). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. Turkish Journal of Chemistry, 41, 281-292. [Link]

  • Hussain, Z., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1509-1519. [Link]

  • Gilbert, E. E. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Bentley, T. W., & Jones, R. O. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. Molecules, 13(5), 1057-1069. [Link]

  • Bentley, T. W., & Jones, R. O. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. Retrieved January 30, 2026, from [Link]

  • Yoo, C. G., et al. (2016). Robustness of two-step acid hydrolysis procedure for composition analysis of poplar. Fuel, 181, 953-959.
  • What is the mechanism of chlorosulfonation of benzene? (2015, March 16). Chemistry Stack Exchange. Retrieved January 30, 2026, from [Link]

  • Bozkurt, E., et al. (2017). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Benzene. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Rankin, G. M., & Poulsen, S.-A. (2017). Synthesis of Novel Saccharin Derivatives. Molecules (Basel, Switzerland), 22(4), 516. [Link]

  • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1057-1069. [Link]

  • Synthesis of 6-nitrosaccharin. (2017). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • COMMON SOLVENT PROPERTIES. (n.d.). University of Wisconsin-Madison. Retrieved January 30, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Process Engineering for 2-Sulfamoylbenzoic Acid

[1]

Case Reference: SCALE-UP-SB-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Scale-up, Synthesis, and Troubleshooting of 2-Sulfamoylbenzoic Acid (CAS: 632-24-6)

Process Overview & Critical Dynamics

Scaling up the synthesis of this compound (also known as o-sulfamoylbenzoic acid) presents a unique thermodynamic challenge: Reversibility. [1]

While the synthesis is chemically straightforward—typically involving the alkaline hydrolysis of saccharin (1,2-benzisothiazol-3-one-1,1-dioxide)—the product is thermodynamically unstable in its free acid form at elevated temperatures, readily cyclizing back to saccharin with the loss of water.

The Golden Rule of this Process:

The reaction is driven by pH, but the yield is determined by temperature control during isolation.[1]

Process Flow Diagram

The following workflow illustrates the critical path for the Alkaline Hydrolysis route, highlighting the "Danger Zone" where re-cyclization occurs.

Gcluster_0Reaction Phasecluster_1Isolation Phase (The Danger Zone)InputSaccharin(Insoluble)Step1Ring Opening(Hydrolysis)Temp: 70-80°CInput->Step1BaseAq. NaOH(>2.2 eq)Base->Step1SaltDisodium Salt(Soluble)Step1->SaltStep2AcidificationMust be < 10°CSalt->Step2Cooling RequiredAcidHCl (Dilute)Acid->Step2PrecipProduct SlurryStep2->PrecipRevertCyclization to Saccharin(Impurity)Step2->RevertIf T > 20°CFilterFiltrationPrecip->FilterDryVacuum Dry< 50°CFilter->DryOutputThis compound(Solid)Dry->OutputDry->RevertIf T > 60°C

Figure 1: Critical Process Flow for Saccharin Hydrolysis. Note the reversion pathways (dotted red lines) triggered by heat in acidic environments.[1]

Troubleshooting Guides (FAQs)

Module A: Reaction Engineering & Conversion

Q1: My HPLC shows incomplete conversion of saccharin even after 4 hours at reflux. What is wrong? Diagnosis: This is likely a stoichiometry or concentration issue, not kinetics. Technical Explanation: The hydrolysis of the sultam ring in saccharin consumes 2 equivalents of base (one for the carboxylic acid, one for the sulfonamide nitrogen deprotonation).[1] If you run this at 1:1 stoichiometry, the reaction stalls at equilibrium.[1] Corrective Protocol:

  • Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of NaOH relative to saccharin.[1]

  • Concentration: Maintain reaction concentration between 10-15% w/v. Higher concentrations can lead to the precipitation of the disodium salt during the reaction, coating unreacted saccharin and halting the process.[1]

  • Validation: The reaction mixture should become a clear, homogeneous solution. If solids persist, add water or check base equivalents.[1]

Q2: We are seeing high levels of Saccharin in the final dry product (5-10%).[1] Is the reaction reversing? Diagnosis: Yes. This is the most common failure mode in scale-up. Technical Explanation: this compound is stable as a dianion (basic pH).[1] However, once acidified (pH < 2), the amine and carboxylic acid groups are protonated.[1] In this state, if the system possesses enough thermal energy, the amine attacks the carbonyl carbon, kicking out water and reforming the saccharin ring [1, 2]. Corrective Protocol:

  • The "Cold Crash" Technique:

    • Pre-cool the hydrolysis mixture to 0-5°C .

    • Add the mineral acid (HCl or H₂SO₄) slowly to maintain the internal temperature below 10°C .[1]

    • Do not hold the acidic slurry for long periods.[1] Filter immediately.

Module B: Isolation & Purification

Q3: The product cake is "slimy" and filtration takes hours. How do we improve throughput? Diagnosis: Rapid precipitation causing occlusion and amorphous fines.[1] Technical Explanation: Dumping acid into the basic solution causes uncontrolled nucleation.[1] The resulting particles are too small (<10 µm) and clog filter cloth pores.[1] Corrective Protocol:

  • Reverse Addition: Instead of adding acid to the batch, pump the cold basic reaction mixture into a vessel containing cold dilute acid. This maintains a consistently acidic environment, favoring a more controlled crystal growth.[1]

  • Seeding: If using the standard addition mode, seed the batch with 0.5% pure this compound crystals once the pH reaches 4.0, then continue acidification to pH 1.0.

Q4: Drying is taking too long. Can we increase the oven temperature to 80°C? Diagnosis: ABSOLUTELY NOT. Technical Explanation: The melting point of this compound is approximately 153°C [3]. However, solid-state cyclization can occur significantly below the melting point due to the presence of residual moisture and acid traces. Heating wet cake >60°C accelerates dehydration to saccharin.[1] Corrective Protocol:

  • Vacuum Drying: Use high vacuum (<50 mbar) at a maximum temperature of 45-50°C .[1]

  • Desiccant: Use a phosphorus pentoxide (P₂O₅) trap in the vacuum line if moisture removal is stubborn.[1]

Quality & Impurity Profiling

Use this table to interpret your analytical data (HPLC/NMR).

Impurity / ComponentRetention Time (Relative)OriginMitigation Strategy
This compound 1.00 Target Product N/A
Saccharin ~1.2 - 1.4Starting Material OR ReversionEnsure >2.2 eq NaOH; Keep acidification <10°C.
2-Sulfobenzoic Acid ~0.8Over-hydrolysis (Saponification)Avoid extreme boiling (>100°C) with concentrated caustic for extended periods.[1]
Ammonium Saccharin VariesByproduct (if using Ammonolysis route)Wash cake with cold acidic water.[1]

Safety & Waste Management (EHS)

Q5: Are there specific hazards with the waste stream? Diagnosis: Sulfonamide sensitization and acidic load.[1] Technical Explanation:

  • Sensitization: this compound is a sulfonamide derivative.[1] It can trigger severe allergic reactions (Stevens-Johnson syndrome risk in extreme cases) in sensitized individuals [4].[1]

  • Waste Stream: The mother liquor contains high concentrations of NaCl (or Na₂SO₄) and is highly acidic (pH ~1).[1] Corrective Protocol:

  • PPE: Full skin coverage and respiratory protection (N95/P3) are mandatory to prevent dust inhalation.[1]

  • Neutralization: The mother liquor must be neutralized with lime or caustic soda before biological waste treatment, as the low pH and high salinity can shock bacterial digestors.[1]

References

  • PubChem. (n.d.).[1] this compound | C7H7NO4S.[1][2] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

  • ChemChart. (n.d.). This compound Properties and Melting Point. Retrieved January 31, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2017).[1] Synthesis of Novel Saccharin Derivatives. PubMed Central.[1] Retrieved January 31, 2026, from [Link]

Technical Support Center: Green Chemistry in 2-Sulfamoylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Sulfamoylbenzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the transition from traditional synthetic routes to more sustainable, green chemistry-based methodologies. We will explore common experimental challenges, provide evidence-based troubleshooting solutions, and answer frequently asked questions to support your laboratory work. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to optimize your synthesis for efficiency, safety, and environmental responsibility.

Section 1: The Imperative for Green Synthesis

This compound and its halogenated analogues, such as 2,4-dichloro-5-sulfamoylbenzoic acid, are crucial intermediates in the pharmaceutical industry, most notably for the synthesis of diuretics like Furosemide.[1] The traditional synthesis pathway, often relying on the aggressive chlorosulfonation of a benzoic acid derivative, is fraught with challenges.[2] These include the use of excess, highly corrosive chlorosulfonic acid, the formation of difficult-to-manage side products, and the use of hazardous solvents like dimethyl sulfoxide (DMSO) or acetone, which pose risks to both personnel and the environment.[2][3]

Green chemistry offers a more elegant and responsible approach. By focusing on principles such as the use of safer solvents, catalytic efficiency, and waste minimization, we can develop synthetic routes that are not only more sustainable but also more cost-effective and safer at scale.[4][5] This guide focuses on a validated green approach that modifies the traditional pathway by incorporating strategic solvent and catalyst choices to mitigate its inherent problems.[1][3]

Section 2: Troubleshooting Guide for Greener Synthesis

This section addresses specific issues you may encounter during the greener synthesis of this compound derivatives. The core process involves two main stages: the sulfonation of a benzoic acid precursor to form a sulfonyl chloride intermediate, followed by ammoniation to yield the final product.

Workflow for Greener this compound Synthesis

Green_Synthesis_Workflow cluster_0 Stage 1: Sulfonation cluster_1 Stage 2: Ammoniation & Purification Start 2,4-Dichlorobenzoic Acid + NMP Solvent + Na2SO4 Catalyst Sulfonation Add Chlorosulfonic Acid @ 145°C, 5 hrs Start->Sulfonation Centrifugation Cool to RT Centrifuge & Recover Solvent Sulfonation->Centrifugation Intermediate Intermediate: 2,4-dichloro-5-carboxy- benzenesulfonyl chloride Centrifugation->Intermediate Ammoniation Add Intermediate to Ammonia Water @ 0-5°C Intermediate->Ammoniation Proceed to Ammoniation Acidification Acidify with HCl to pH 1-2 Ammoniation->Acidification Washing Centrifuge & Wash until pH 4-5 Acidification->Washing Purification Recrystallize with Ethanol Washing->Purification FinalProduct High-Purity Product Purification->FinalProduct

Caption: Workflow for a greener synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid.

Question & Answer Troubleshooting

Q1: My sulfonation reaction is giving a low yield and a dark, impure intermediate. What's going wrong?

Answer: This is a common issue in traditional syntheses, often stemming from two sources: solvent oxidation and uncontrolled side reactions. Our greener protocol addresses both.

  • Potential Cause 1: Solvent Oxidation. If you are using a traditional solvent like DMSO, its lower boiling point and susceptibility to oxidation can generate by-products, complicating purification and reducing yield.[3]

    • Solution: The recommended green solvent is N-methyl-2-pyrrolidone (NMP) . NMP has a higher boiling point and is structurally more stable under the reaction conditions (e.g., 145°C), preventing oxidation and the associated by-product formation.[1][3]

  • Potential Cause 2: Uncatalyzed Side Reactions. The electrophilic substitution of the benzoic acid ring can lead to undesired isomers or polysulfonated products without proper control.

    • Solution: The protocol incorporates anhydrous sodium sulfate (Na₂SO₄) as a catalyst.[1][3] The increased sulfate ion concentration in the reaction system helps suppress the generation of side reactions, leading to a cleaner conversion to the desired sulfonyl chloride intermediate.[3]

Q2: The ammoniation step is highly exothermic and difficult to control. How can I manage this safely while ensuring a complete reaction?

Answer: You are correct to be cautious; the reaction between the sulfonyl chloride intermediate and ammonia is vigorous. Temperature control is paramount for both safety and product purity.

  • Underlying Principle: The reaction's exothermicity can lead to localized heating, which can hydrolyze the sulfonyl chloride back to the sulfonic acid or cause other undesirable side reactions.

  • Procedural Solution: The validated green protocol specifies a precise temperature-controlled addition.[3]

    • Pre-cool the ammonia water in the reaction vessel to 0°C using an ice-salt bath.

    • Slowly add the sulfonyl chloride intermediate to the cold ammonia water, ensuring the internal reaction temperature does not exceed 5°C .

    • After the addition is complete, maintain this low temperature and continue to react for approximately 2 hours to ensure full conversion.[3] This controlled environment prevents thermal degradation and maximizes the yield of the desired sulfonamide.

Q3: After acidification, my crude product is difficult to purify and contains residual salts.

Answer: This indicates that the washing and purification steps need optimization. The goal is to remove inorganic salts (from acidification) and any remaining unreacted starting materials.

  • Cause: Inadequate washing post-acidification.

  • Solution 1: Systematic Washing. After acidification to pH 1-2 with hydrochloric acid, the product precipitates. This crude product must be thoroughly washed.[3] The protocol recommends centrifuging the product and washing it with water until the centrifugate (the liquid portion) reaches a pH of 4-5 .[3] This ensures that excess acid and soluble salts are effectively removed.

  • Solution 2: Greener Recrystallization. Traditional methods often use acetone for purification, which is a volatile and flammable solvent with associated health risks.[3] A key green improvement is to use ethanol for the final purification and recrystallization step.[1][3] Ethanol is a much safer and more environmentally benign solvent that can effectively yield a high-purity final product.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Problem Low Yield / Impure Product Cause1 Potential Cause Solvent Oxidation (e.g., DMSO) Problem:p->Cause1 Cause2 Potential Cause Uncontrolled Side Reactions Problem:p->Cause2 Cause3 Potential Cause Poorly Controlled Ammoniation Problem:p->Cause3 Cause4 Potential Cause Insufficient Purification Problem:p->Cause4 Solution1 Solution Switch to high-boiling, stable solvent like NMP. Cause1->Solution1 Solution2 Solution Use Na₂SO₄ catalyst to improve selectivity. Cause2->Solution2 Solution3 Solution Add intermediate to ammonia water at 0-5°C. Cause3->Solution3 Solution4 Solution Wash to pH 4-5; Recrystallize from Ethanol instead of Acetone. Cause4->Solution4

Caption: A logic map for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry advantages of this modified synthesis?

A1: The advantages align with several core principles of green chemistry:

  • Safer Solvents: It replaces volatile and easily oxidized solvents like DMSO and hazardous purification solvents like acetone with more stable and safer alternatives like NMP and ethanol.[1][3]

  • Catalysis: The use of sodium sulfate as a catalyst improves reaction selectivity, which increases atom economy by minimizing the formation of by-products.[3][4]

  • Waste Reduction: By improving yield and reducing side reactions, the process generates less chemical waste, a key goal of sustainable manufacturing.[3][6]

  • Simplified Process: This refined method is described as having fewer process steps compared to some traditional routes, which can lead to energy savings and higher throughput.[1]

Q2: Can biocatalysis be used for sulfamoylation reactions?

A2: While direct biocatalytic sulfamoylation is not yet a mainstream industrial process, biocatalysis is a major frontier in green pharmaceutical synthesis.[7] Enzymes are used to perform highly selective reactions under mild, aqueous conditions.[8] For this specific pathway, future research could explore enzymes for the amination step or even novel pathways that avoid chlorosulfonating agents altogether, representing a next-generation green approach.

Q3: How critical is the quality of the chlorosulfonic acid used?

A3: Extremely critical. Chlorosulfonic acid is highly reactive and hygroscopic. Any moisture contamination will decompose it into sulfuric acid and HCl, which will not perform the desired chlorosulfonation and will lead to unwanted side reactions and poor yields. Always use a fresh, high-purity grade of chlorosulfonic acid and handle it under strictly anhydrous conditions.

Q4: Are there alternatives to chlorosulfonic acid for the sulfonation step?

A4: The sulfonation of aromatic rings is a cornerstone of organic synthesis, but traditional reagents like fuming sulfuric acid or chlorosulfonic acid are hazardous.[9] Research into greener sulfonation/sulfamoylation is ongoing. Some modern approaches explore sulfamic acid as a milder sulfonating agent or novel sulfamoylating agents that can react directly with alcohols or amines, though their application to de-activated rings like benzoic acid can be challenging.[10][11][12] For now, the described method of using chlorosulfonic acid in a controlled, catalyzed system remains an optimized and practical approach.

Section 4: Key Experimental Protocol

This protocol is adapted from a patented green synthesis method for 2,4-dichloro-5-sulfamoylbenzoic acid.[1][3] The principles are directly applicable to the synthesis of other this compound derivatives.

Materials:

  • 2,4-Dichlorobenzoic acid

  • Chlorosulfonic acid (high purity)

  • N-methyl-2-pyrrolidone (NMP)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ammonia water (Ammonium hydroxide solution)

  • Hydrochloric acid (30%)

  • Ethanol (for recrystallization)

  • Ice-salt mixture

Step-by-Step Methodology:

  • Sulfonation:

    • Charge the reaction kettle with NMP, followed by 2,4-dichlorobenzoic acid and anhydrous sodium sulfate.

    • Heat the mixture to 145°C with stirring until all solids are completely dissolved.

    • Begin the dropwise addition of chlorosulfonic acid, maintaining the temperature at 145°C.

    • After the addition is complete, hold the reaction at this temperature for 5 hours to ensure complete conversion.

  • Intermediate Isolation:

    • Cool the reaction mixture to room temperature.

    • Centrifuge the mixture to separate the precipitated product from the solvent.

    • Recover the NMP solvent for potential recycling. The solid obtained is the intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride.

  • Ammoniation:

    • In a separate ammoniation kettle equipped with a cooling jacket, add the ammonia water.

    • Cool the ammonia water to 0°C using an ice-salt bath.

    • Slowly add the sulfonyl chloride intermediate from Step 2, ensuring the reaction temperature is maintained at or below 5°C.

    • After the addition is complete, continue stirring at ≤5°C for 2 hours.

  • Acidification and Washing:

    • Slowly add 30% hydrochloric acid to the reaction mixture from Step 3, keeping the temperature at or below 10°C.

    • Continue adding acid until the system pH reaches 1-2, at which point the product will precipitate.

    • Centrifuge the crude product and wash the solid with water repeatedly.

    • Check the pH of the liquid centrifugate after each wash. Stop washing when the pH is between 4 and 5.

  • Final Purification:

    • Take the washed crude product and purify it by recrystallization from ethanol.

    • Dry the recrystallized product to obtain high-purity 2,4-dichloro-5-sulfamoylbenzoic acid.

Table 1: Comparison of Synthetic Approaches
ParameterTraditional MethodGreener MethodRationale for Change (E-E-A-T)
Solvent (Sulfonation) Dimethyl Sulfoxide (DMSO)N-methyl-2-pyrrolidone (NMP)NMP has a higher boiling point and greater stability, preventing oxidative by-products and improving yield.[1][3]
Catalyst Typically uncatalyzedAnhydrous Sodium SulfateSuppresses side reactions by increasing sulfate ion concentration, leading to a cleaner reaction profile.[3]
Temp. (Ammoniation) Often poorly controlledStrictly 0-5°CPrevents exothermic runaway and hydrolysis of the sulfonyl chloride intermediate, maximizing product formation.[3]
Solvent (Purification) AcetoneEthanolEthanol is a safer, more environmentally benign solvent with lower toxicity and flammability risks.[1][3]
Waste Profile High (by-products, salt)ReducedImproved selectivity and solvent choice lead to less organic and inorganic waste.[1]

References

  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Eureka | Patsnap. [Link]

  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. [Link]

  • Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • The Green Chemistry Approach to Pharma Manufacturing. European Pharmaceutical Review. [Link]

  • FAQ: Sustainability in Pharma. Pharmaceutical Technology. [Link]

  • Green Chemistry in Pharmaceutical Manufacturing: A Sustainable Future. LinkedIn. [Link]

  • Process for the preparation of sulfamylbenzoic acids.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. [Link]

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. NIH. [Link]

  • By Chance, Not Design: A New Furosemide Derivative From Zinc(II) Complex Studies. ACS Omega. [Link]

  • Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. ResearchGate. [Link]

  • Novel catalyst for green production of fine chemicals and pharmaceuticals. ScienceDaily. [Link]

  • Sulfamic acid as a recyclable and green catalyst for rapid and highly efficient synthesis of 2-arylbenzothiazoles in water at room temperature. ResearchGate. [Link]

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. [Link]

  • Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC. [Link]

  • Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. The Journal of Organic Chemistry. [Link]

  • Sustainable biocatalytic synthesis of substituted muconic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH. [Link]

  • Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters. [Link]

  • Sulfamate synthesis by sulfamoylation. Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

HPLC analysis of 2-Sulfamoylbenzoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Sulfamoylbenzoic acid and its derivatives. These compounds are of significant interest in the pharmaceutical industry, often appearing as process-related impurities, degradation products, or key synthetic intermediates for active pharmaceutical ingredients like Furosemide.[1][2] Consequently, robust and reliable analytical methods are paramount for ensuring drug quality, safety, and efficacy as mandated by regulatory bodies.[1][3]

This guide moves beyond a simple recitation of methods. It delves into the causal relationships behind experimental choices, offers a comparative analysis of critical method parameters, and evaluates alternative analytical technologies. The information is structured to provide researchers, scientists, and drug development professionals with the expertise needed to develop, validate, and troubleshoot their analytical workflows for these challenging analytes.

Core Methodology: A Foundational RP-HPLC Protocol

Reversed-phase HPLC (RP-HPLC) with UV detection is the most established and widely used technique for the quantification of this compound and its related substances.[1] The method's popularity stems from its simplicity, stability, and cost-effectiveness.[4] The fundamental principle involves separating analytes based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[2][4]

Detailed Experimental Protocol: Standard RP-HPLC Method

This protocol serves as our baseline for comparison and is adapted from established pharmacopeial methodologies for related compounds.[2]

1. Instrumentation and Reagents:

  • System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.[4][5]

  • Reagents: HPLC grade acetonitrile and/or methanol, analytical grade potassium dihydrogen phosphate, and high-purity water.[1]

  • Standards: Certified reference standard (CRS) of this compound.

2. Chromatographic Conditions:

  • Stationary Phase: Octylsilyl silica gel (C8), 5 µm particle size.

  • Column Dimensions: 250 mm x 4.6 mm.[2]

  • Mobile Phase: A filtered and degassed mixture of a phosphate buffer and an organic modifier. For example, a mixture of 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., in a 70:30 v/v ratio).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection Wavelength: 238 nm.[2]

  • Injection Volume: 10-20 µL.[1][2]

3. Solution Preparation:

  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH. Mix with the appropriate volume of acetonitrile. Filter through a 0.45 µm membrane and degas thoroughly using sonication or vacuum filtration to prevent baseline issues.[6]

  • Standard Solution Preparation: Accurately weigh the this compound CRS and dissolve it in the mobile phase to achieve a known concentration (e.g., 10 µg/mL).[2]

  • Sample Solution Preparation: Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[2]

4. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform replicate injections (typically 5 or 6) of the standard solution.

  • Verify system suitability parameters:

    • Tailing Factor (Asymmetry): Should be ≤ 2.0.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

    • Theoretical Plates (N): Should be ≥ 2000.

  • Once system suitability is confirmed, proceed with the analysis of sample solutions.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Solution Preparation SST System Suitability Test (SST) StandardPrep->SST SamplePrep Sample Solution Preparation & Filtration Injection Sample Injection SamplePrep->Injection SST->Injection If Pass Integration Peak Integration Injection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: A typical experimental workflow for HPLC analysis.

Comparative Performance Analysis: Optimizing Separation

The choice of stationary and mobile phases is critical and directly impacts retention, resolution, and peak shape. The acidic nature of the sulfamoylbenzoic acid moiety requires careful consideration to achieve optimal chromatography.

Stationary Phase Comparison

The stationary phase provides the primary mechanism for separation in RP-HPLC. While standard C18 and C8 columns are workhorses, specialized phases can offer significant advantages for polar acidic compounds.

Stationary PhaseSeparation PrincipleAdvantages for Sulfamoylbenzoic AcidsDisadvantages
Standard C18/C8 Hydrophobic interactions.Robust, widely available, good starting point.Can exhibit peak tailing for acidic analytes due to silanol interactions.[6]
Polar-Embedded Mixed-mode (hydrophobic & polar interactions).Improved peak shape and retention for polar compounds; resistant to dewetting in highly aqueous mobile phases.[7]Can have different selectivity compared to standard C18, may require method re-optimization.
Pentafluorophenyl (PFP) Multiple interactions (hydrophobic, π-π, dipole-dipole).Offers unique selectivity for aromatic and halogenated compounds, potentially improving resolution from related impurities.[8]Selectivity can be highly sensitive to mobile phase composition.

Causality Explained: Standard silica-based C18 columns have residual, acidic silanol groups on their surface. The acidic proton of this compound can engage in secondary ionic interactions with these silanols, leading to peak tailing.[6] Polar-embedded phases incorporate polar groups (e.g., amides or carbamates) near the silica surface, which shields the analytes from the silanols, resulting in more symmetrical peaks.

Mobile Phase Comparison

The mobile phase composition, particularly its pH and organic solvent choice, governs the elution of analytes.

Mobile Phase ParameterComparisonEffect on AnalysisRationale
Organic Modifier Acetonitrile vs. Methanol Acetonitrile generally provides lower viscosity (lower backpressure) and better UV transparency. Methanol can offer different selectivity.The choice depends on the specific separation required. Acetonitrile is often preferred for gradient elution due to its lower viscosity.[9]
pH Control pH 2.5-3.5 vs. pH 6.5-7.5 At low pH, the carboxylic acid group is protonated (neutral), increasing retention on a C18 column and improving peak shape. At neutral pH, the analyte is ionized, leading to earlier elution.Suppressing the ionization of acidic analytes is a key strategy in RP-HPLC to enhance retention and achieve symmetrical peaks.[4] The pKa of the carboxylic acid group dictates the optimal pH.
Buffer Type Phosphate vs. Acetate Phosphate buffers offer excellent buffering capacity in the low to mid-pH range. Acetate buffers are volatile and compatible with mass spectrometry (MS).For UV-only methods, phosphate is robust.[1] If transferring the method to LC-MS, a volatile buffer like ammonium acetate or formate is necessary.[9]

Navigating Analytical Challenges & Troubleshooting

The analysis of acidic sulfonamides is not without its difficulties. Understanding these challenges is key to developing a robust and self-validating method.

  • Challenge: Peak Tailing

    • Cause: As mentioned, secondary interactions between the acidic analyte and residual silanols on the silica-based column packing are the primary cause.[6]

    • Solution:

      • Operate at a Low pH: Using a mobile phase pH of ~2.5-3.5 ensures the carboxylic acid is fully protonated, minimizing ionic interactions.[4]

      • Use a Modern, High-Purity Column: Columns packed with high-purity silica have fewer accessible silanol groups.

      • Employ a Polar-Embedded Column: These columns are specifically designed to mitigate silanol interactions.[7]

  • Challenge: Insufficient Retention

    • Cause: this compound is a relatively polar molecule, which can lead to it eluting too quickly from the column, close to the void volume, especially if impurities are more non-polar.

    • Solution:

      • Decrease Organic Modifier Content: Reduce the percentage of acetonitrile or methanol in the mobile phase to increase analyte retention.[7]

      • Use a C18 Column: A C18 column provides more hydrophobicity than a C8 column, leading to stronger retention.

      • Avoid Sample-Solvent Mismatch: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. It is best practice to use the mobile phase as the sample diluent.

  • Challenge: Matrix Effects

    • Cause: When analyzing samples from complex matrices (e.g., biological fluids, wastewater), endogenous components can co-elute with the analyte, causing signal suppression or enhancement and impacting accuracy.[7]

    • Solution: Implement a robust sample preparation technique. Solid-Phase Extraction (SPE) is a widely used and effective method for cleaning up complex samples and concentrating the analytes of interest, thereby improving method sensitivity and reliability.[10][11]

Comparison with Alternative & Advanced Analytical Techniques

While HPLC-UV is the standard, other techniques offer distinct advantages, particularly in terms of sensitivity and speed. The choice of technique should be tailored to the specific analytical demand.

Tech_Comparison cluster_hplc HPLC-UV cluster_uplc UPLC/UHPLC cluster_lcms LC-MS/MS HPLC Standard HPLC-UV Robust & Cost-Effective Good for QC & Assay UPLC Ultra-High Performance LC Faster Analysis Higher Resolution & Sensitivity HPLC->UPLC Higher Speed & Resolution LCMS LC-Tandem Mass Spec Unmatched Sensitivity & Selectivity Ideal for Trace Impurities & Confirmation HPLC->LCMS Direct Path for Highest Assurance UPLC->LCMS Higher Specificity & Sensitivity

Caption: Logical comparison of primary analytical techniques.

TechniquePrincipleAdvantagesLimitationsBest For
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, reliable, cost-effective, widely available.[1]Moderate sensitivity, potential for co-elution interference.Routine quality control, purity assays, content uniformity.
UPLC/UHPLC-UV HPLC using columns with <2 µm particles at high pressure.Faster run times, higher resolution, increased sensitivity compared to HPLC.[12]Requires specialized high-pressure instrumentation.High-throughput screening, complex mixture analysis.
LC-MS/MS HPLC/UPLC coupled with tandem mass spectrometry.Extremely sensitive and selective, provides structural confirmation, can quantify at very low levels.[1][12][13]Higher cost, more complex instrumentation and method development.[1]Trace-level impurity analysis, metabolite identification, definitive confirmation.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High separation efficiency, small sample volume, rapid analysis.[1]Can have lower sensitivity than HPLC-UV for some applications, precision can be a challenge.[1]Analysis of charged species, chiral separations.

Conclusion

The analysis of this compound and its derivatives is a critical task in pharmaceutical development that is effectively addressed by RP-HPLC. The foundational method, employing a C8 or C18 column with a buffered, low-pH mobile phase and UV detection, provides a robust platform for quality control. However, for challenges like peak tailing and low retention, leveraging modern column chemistries such as polar-embedded phases can offer superior performance.

For applications demanding higher throughput or resolution, transitioning to UPLC/UHPLC is a logical step-up. When the analytical need is for ultimate sensitivity and specificity, particularly for trace-level impurity profiling or structural confirmation, LC-MS/MS stands as the definitive technique. By understanding the principles behind each method and the trade-offs between them, scientists can select and optimize the most appropriate analytical strategy to ensure the safety and quality of their products.

References

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • (2020-02-18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

  • (n.d.). Analysis of sulfonamides. Slideshare. Retrieved from [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • PubMed Central. (2021-10-07). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Retrieved from [Link]

  • PMC. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • (2020-08-03). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]

  • (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Retrieved from [Link]

  • (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • G-M-I, Inc. (2023-10-02). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]

  • Trends in Sciences. (2023-03-15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Retrieved from [Link]

  • (2024-06-05). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • PubMed. (n.d.). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. Retrieved from [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Research India Publications. (n.d.). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Retrieved from [Link]

  • NIH. (n.d.). This compound | C7H7NO4S | CID 69436 - PubChem. Retrieved from [Link]

Sources

Validating the structure of synthesized 2-Sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for 2-Sulfamoylbenzoic acid (also known as o-sulfamoylbenzoic acid), a critical intermediate often derived from the hydrolysis of saccharin.[1]

Executive Summary: The "Saccharin Trap"

Validating this compound presents a unique analytical challenge known to experienced organic chemists as the "thermal cyclization trap." Unlike typical organic acids, this molecule is thermally unstable; upon heating (e.g., during a standard melting point test), it dehydrates and cyclizes back into its precursor, Saccharin (o-benzoic sulfimide).[1]

Therefore, standard wet chemistry methods (Melting Point) are deceptive and insufficient. This guide establishes a multi-modal validation protocol prioritizing spectroscopic evidence (NMR, IR) over thermal properties.[1]

Part 1: Comparative Analysis of Validation Methods

The following table objectively compares analytical techniques for this specific molecule, highlighting why a "Gold Standard" approach is necessary.

Analytical MethodSpecificityReliability for this ProductVerdict
Melting Point (MP) LowCritical Failure Risk. Product cyclizes to Saccharin (~228°C) upon heating.[1] Observed MP often mimics starting material.[1]Avoid as primary proof.
FT-IR Spectroscopy Medium-HighExcellent. Distinguishes the acyclic carboxylic acid/sulfonamide from the cyclic imide (Saccharin).[1]Recommended for quick checks.[1]
1H NMR (DMSO-d6) HighGold Standard. Definitively proves ring opening by identifying the carboxylic acid proton and primary sulfonamide protons.[1]Mandatory for structural confirmation.[1]
HPLC-UV HighGood. Separates product from unreacted Saccharin based on polarity differences.Recommended for purity profiling.[1]

Part 2: Structural Confirmation (The "Gold Standard")

Nuclear Magnetic Resonance (1H NMR)
  • Solvent: DMSO-d6 (Crucial:

    
     solubility is poor; 
    
    
    
    exchanges labile protons, hiding the key signals).[1]
  • Key Diagnostic Signals:

    • 
       13.0 - 14.0 ppm (Broad Singlet, 1H):  The carboxylic acid proton (-COOH ).[1] Absence of this peak suggests incomplete hydrolysis.
      
    • 
       7.5 - 8.0 ppm (Aromatic Multiplets, 4H):  The benzene ring protons.[1] The ortho substitution pattern creates a characteristic splitting distinct from the para isomer.
      
    • 
       7.2 - 7.6 ppm (Broad Singlet, 2H):  The sulfonamide protons (-SO
      
      
      
      NH
      
      
      ).[1] Note: In Saccharin, the single imide proton appears further downfield or is absent if deprotonated.
Infrared Spectroscopy (FT-IR)
  • Differentiation Logic: You are looking for the loss of the cyclic imide features and the appearance of open-chain groups.

    • Saccharin (Starting Material): Strong, sharp C=O stretch at ~1720-1740 cm

      
       (cyclic imide).[1]
      
    • This compound (Product):

      • C=O Stretch: Shifts to ~1680-1700 cm

        
         (Carboxylic acid).[1][2]
        
      • N-H Stretch: Distinct doublet around 3250-3350 cm

        
         (Primary sulfonamide -NH
        
        
        
        ).[1]
      • O-H Stretch: Broad "hump" from 2500-3300 cm

        
         (Carboxylic acid dimer).[1]
        

Part 3: Experimental Protocols

Protocol A: Synthesis via Saccharin Hydrolysis

Use this standard route to generate the sample for validation.

  • Dissolution: Suspend 10.0 g of Saccharin (insoluble form) in 50 mL of 10% NaOH. Warm slightly until clear (formation of Sodium Saccharin).

  • Hydrolysis: Add 30 mL of conc. HCl slowly. Reflux the mixture for 2-3 hours. Mechanism: Acid-catalyzed nucleophilic acyl substitution opens the sultam ring.[1]

  • Isolation: Cool the solution to 0°C. The product, this compound, will precipitate as a white crystalline solid.[1]

  • Purification: Recrystallize from water/ethanol. Do not dry at high temperatures (>100°C) to prevent cyclization.[1]

Protocol B: The Validation Workflow

Follow this decision tree to ensure batch integrity.

ValidationWorkflow Start Synthesized Solid IR_Check Step 1: FT-IR Analysis Start->IR_Check Decision1 Imide Peak (1740 cm-1) Present? IR_Check->Decision1 Recrystallize Incomplete Hydrolysis (Recrystallize) Decision1->Recrystallize Yes NMR_Check Step 2: 1H NMR (DMSO-d6) Decision1->NMR_Check No (Acid C=O seen) Recrystallize->Start Check_COOH COOH Peak (13+ ppm)? NMR_Check->Check_COOH Check_NH2 NH2 Peak (2H)? Check_COOH->Check_NH2 Yes Invalid REJECT BATCH Check_COOH->Invalid No Valid VALIDATED STRUCTURE This compound Check_NH2->Valid Yes Check_NH2->Invalid No

Figure 1: Logical decision tree for validating this compound, prioritizing spectral data over physical constants.

Part 4: Mechanism of Cyclization (The "Why")

Understanding the failure mode of the Melting Point test is crucial for the "Expertise" pillar of this guide.

Cyclization Product This compound (Open Ring) Heat Heat (>150°C) - H2O Product->Heat Dehydration Saccharin Saccharin (Closed Ring) Heat->Saccharin Cyclization

Figure 2: Thermal instability pathway.[1] Heating the acid drives off water, reforming the thermodynamically stable saccharin ring.

References

  • Sigma-Aldrich. Product Specification: Saccharin (o-Benzoic Sulfimide).[1] Retrieved from .[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69436: this compound.[1] Retrieved from .[1]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Benzoic acid, 2-(aminosulfonyl)-.[1] Retrieved from .[1]

  • Organic Syntheses. Acid Ammonium o-Sulfobenzoate (Hydrolysis Protocol). Org.[1][2][3][4] Synth. 1921, 1, 14; Coll.[1] Vol. 1, 14. Retrieved from .[1]

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A Researcher's Guide to Spectroscopic Differentiation of 2-, 3-, and 4-Sulfamoylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular isomers is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and intellectual property. Sulfamoylbenzoic acid and its derivatives are important pharmacophores, with applications ranging from diuretics to antiviral and anticancer agents.[1] The seemingly subtle shift of a sulfamoyl group around the benzoic acid core—from the ortho (2-), to the meta (3-), to the para (4-) position—can profoundly alter a molecule's biological activity and pharmacokinetic profile. Consequently, the unambiguous identification of these isomers is a critical step in synthesis, quality control, and regulatory compliance.

This guide provides a comprehensive spectroscopic comparison of 2-, 3-, and 4-sulfamoylbenzoic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to elucidate the distinct spectral fingerprints of each isomer. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and experimental workflows to empower your analytical endeavors.

The Structural Imperative: Why Isomerism Matters

The ortho, meta, and para isomers of sulfamoylbenzoic acid share the same molecular formula (C₇H₇NO₄S) and molecular weight (201.20 g/mol ).[1][2][3] However, the spatial arrangement of the carboxylic acid and sulfamoyl functional groups dictates intramolecular interactions, electronic distribution, and overall molecular geometry. These differences manifest in their spectroscopic signatures, providing a powerful toolkit for their differentiation.

For instance, the proximity of the two functional groups in the ortho isomer allows for potential intramolecular hydrogen bonding, which can significantly influence its spectral characteristics compared to the more separated meta and para isomers. The para isomer, with its high degree of symmetry, often presents a more simplified spectral pattern, particularly in NMR. The meta isomer typically exhibits an intermediate and more complex pattern.[4]

Comparative Spectroscopic Analysis

A multi-technique approach is invariably the most robust strategy for isomer differentiation. Each spectroscopic method probes different aspects of molecular structure and properties, and their combined application provides a comprehensive and self-validating analytical workflow.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are exquisitely sensitive to the substitution pattern on the benzene ring.[5]

Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental)

Proton Assignment 2-Sulfamoylbenzoic Acid (ortho) 3-Sulfamoylbenzoic Acid (meta) 4-Sulfamoylbenzoic Acid (para)
Aromatic ProtonsComplex multipletComplex multipletTwo distinct doublets (AA'BB' system)
Aromatic δ (ppm)~7.5 - 8.2~7.7 - 8.4~7.9 - 8.1
-SO₂NH₂ Protons (δ, ppm)Singlet, ~7.5Singlet, ~7.5Singlet, ~7.57
-COOH Proton (δ, ppm)Broad singlet, >13Broad singlet, ~13.44Broad singlet, ~13.4

Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (TMS) internal standard.[4] Experimental values are from DMSO-d₆ solvent.[6][7]

Interpretation of ¹H NMR Spectra:

  • This compound (ortho): The close proximity of the electron-withdrawing carboxylic acid and sulfamoyl groups leads to a complex and often overlapping multiplet for the four aromatic protons.

  • 3-Sulfamoylbenzoic Acid (meta): The aromatic region will also be a complex multiplet, but with a different pattern of chemical shifts and coupling constants compared to the ortho isomer due to the different electronic environment of each proton. The proton situated between the two functional groups is expected to be the most downfield shifted.

  • 4-Sulfamoylbenzoic Acid (para): The symmetry of the para isomer results in a much simpler aromatic region. The four aromatic protons are chemically equivalent in pairs, leading to a characteristic AA'BB' system, which often appears as two distinct doublets.[6]

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire high-resolution ¹H NMR spectra of the sulfamoylbenzoic acid isomers for structural elucidation and comparison.

Materials:

  • This compound, 3-Sulfamoylbenzoic acid, 4-Sulfamoylbenzoic acid

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • NMR Spectrometer (e.g., 400 MHz)[8]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sulfamoylbenzoic acid isomer.[9]

    • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry vial.[8]

    • Add a small amount of TMS as an internal standard (0.03% v/v).[4]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 90° pulse, 2-second relaxation delay).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the resonances to the respective protons in the molecule.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. The positions of the characteristic vibrational bands for the carboxylic acid and sulfamoyl groups can be influenced by the isomeric substitution pattern and intermolecular interactions like hydrogen bonding.[10]

Table 2: Key IR Absorption Bands for Sulfamoylbenzoic Acid Isomers (cm⁻¹)

Vibrational Mode This compound (ortho) 3-Sulfamoylbenzoic Acid (meta) 4-Sulfamoylbenzoic Acid (para)
O-H stretch (carboxylic acid)Broad, ~2500-3300Broad, ~2500-3300Broad, ~2500-3300
C=O stretch (carboxylic acid)~1680-1700~1680-1700~1680-1700
N-H stretch (sulfonamide)Two bands, ~3250 and ~3350Two bands, ~3250 and ~3350Two bands, ~3250 and ~3350
S=O stretch (sulfonamide)Asymmetric: ~1330-1350Symmetric: ~1150-1170Asymmetric: ~1330-1350Symmetric: ~1150-1170Asymmetric: ~1330-1350Symmetric: ~1150-1170
C-H out-of-plane bending~750-800 (ortho)~700-750 and ~800-880 (meta)~800-860 (para)

Note: These are general ranges and the exact positions can vary based on the physical state of the sample and intermolecular interactions.

Interpretation of IR Spectra:

  • The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[10]

  • The C=O stretching frequency can be influenced by intramolecular hydrogen bonding in the ortho isomer, potentially causing a slight shift to lower wavenumbers.

  • The most diagnostic region for differentiating the isomers is the C-H out-of-plane bending region (the "fingerprint region"). The number and position of these bands are highly characteristic of the substitution pattern on the benzene ring.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Objective: To obtain the IR spectra of the solid sulfamoylbenzoic acid isomers to identify functional groups and differentiate based on the fingerprint region.

Materials:

  • This compound, 3-Sulfamoylbenzoic acid, 4-Sulfamoylbenzoic acid (as fine powders)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol) and lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small amount of the powdered sample onto the center of the ATR crystal.[11]

    • Use the pressure clamp to ensure good contact between the sample and the crystal surface.[11]

    • Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum.

    • Identify the characteristic absorption bands and compare their positions and shapes for the three isomers.

    • Pay close attention to the fingerprint region (below 1500 cm⁻¹) for subtle differences.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the electronic effects of the substituents.[12] All three isomers are expected to exhibit characteristic π → π* transitions of the aromatic system.

Table 3: Expected UV-Vis Absorption Maxima for Sulfamoylbenzoic Acid Isomers

Isomer Expected λ_max (nm)
This compound~230-240 and ~280-290
3-Sulfamoylbenzoic Acid~225-235 and ~275-285
4-Sulfamoylbenzoic Acid~235-245 and ~285-295

Note: These are predicted values based on benzoic acid and its derivatives. The exact λ_max can be influenced by the solvent and pH.[13] The spectrum of a derivative of this compound showed transitions at approximately 270 nm, 316 nm, and 324 nm.[14]

Interpretation of UV-Vis Spectra:

  • The electronic communication between the carboxylic acid and sulfamoyl groups can influence the energy of the electronic transitions.

  • The ortho isomer may exhibit altered absorption characteristics due to potential steric hindrance affecting the planarity of the molecule and intramolecular hydrogen bonding.

  • The para isomer, with its extended conjugation, might show a slight bathochromic (red) shift compared to the meta isomer.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To measure the UV-Vis absorption spectra of the sulfamoylbenzoic acid isomers and compare their absorption maxima.

Materials:

  • This compound, 3-Sulfamoylbenzoic acid, 4-Sulfamoylbenzoic acid

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each isomer by accurately weighing a small amount and dissolving it in the chosen solvent in a volumetric flask.

    • Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) from the stock solutions. The concentration should be adjusted to yield an absorbance in the range of 0.2 to 1.0.

    • Prepare a blank solution containing only the solvent.[15]

  • Instrument Setup and Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range (e.g., 200-400 nm).

    • Calibrate the instrument with the blank solution.

    • Rinse a quartz cuvette with the sample solution, then fill it.

    • Place the cuvette in the sample holder and record the absorption spectrum.

    • Repeat for each isomer.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for each isomer.

    • Compare the λ_max values and the overall shape of the spectra.

Mass Spectrometry (MS): Differentiating by Fragmentation

While standard mass spectrometry will show the same molecular ion peak for all three isomers, tandem mass spectrometry (MS/MS) can be used to differentiate them based on their fragmentation patterns. The proximity of the functional groups in the ortho isomer can lead to unique fragmentation pathways not observed in the meta and para isomers.

A study on the closely related sulfobenzoic acid isomers demonstrated that while the parent ions were difficult to distinguish, their fragmentation patterns upon collision-induced dissociation were distinct, allowing for unambiguous identification.[2] A similar approach would be highly effective for the sulfamoylbenzoic acid isomers.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of 2-, 3-, and 4-sulfamoylbenzoic acid.

G cluster_start Sample cluster_nmr ¹H NMR Analysis cluster_ir FTIR Analysis cluster_uv UV-Vis Analysis cluster_ms MS/MS Analysis start Unknown Isomer nmr Acquire ¹H NMR Spectrum start->nmr ir Acquire ATR-FTIR Spectrum start->ir uv Acquire UV-Vis Spectrum start->uv ms Perform MS/MS start->ms nmr_pattern Analyze Aromatic Region Pattern nmr->nmr_pattern ortho_nmr Complex Multiplet nmr_pattern->ortho_nmr Complex meta_nmr Complex Multiplet (Distinct) nmr_pattern->meta_nmr Complex para_nmr Two Doublets (AA'BB') nmr_pattern->para_nmr Simple ir_fingerprint Analyze Fingerprint Region (C-H out-of-plane) ir->ir_fingerprint ortho_ir ~750-800 cm⁻¹ ir_fingerprint->ortho_ir ortho meta_ir ~700-750 & 800-880 cm⁻¹ ir_fingerprint->meta_ir meta para_ir ~800-860 cm⁻¹ ir_fingerprint->para_ir para uv_lambda Compare λ_max uv->uv_lambda uv_result Subtle shifts in λ_max uv_lambda->uv_result ms_frag Analyze Fragmentation Pattern ms->ms_frag ms_result Unique fragment ions ms_frag->ms_result

Caption: Logical workflow for isomer differentiation.

Conclusion

The differentiation of 2-, 3-, and 4-sulfamoylbenzoic acid is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy offers the most definitive single method for distinguishing the isomers based on the distinct patterns in the aromatic region. FTIR spectroscopy, particularly the analysis of the C-H out-of-plane bending vibrations in the fingerprint region, provides a robust confirmatory method. UV-Vis spectroscopy and tandem mass spectrometry offer further layers of evidence for unambiguous identification. By understanding the principles behind how isomeric structure influences spectroscopic output and by employing rigorous experimental protocols, researchers can confidently characterize these important pharmaceutical building blocks.

References

  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(10), 5483-5492. Available from: [Link]

  • LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. In Chemistry LibreTexts. Available from: [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. Available from: [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available from: [Link]

  • PubChem. 4-Sulfamoylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry For Everyone. (2024, February 6). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube. Available from: [Link]

  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 941-952. Available from: [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]

  • PubChem. 3-Sulfamoylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. KR20120086556A - Method of distinguishing position isomer of aromatic compounds by using cucurbituril.
  • ResearchGate. Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M = Ni, Cd, Co, Mn). Zeitschrift für Naturforschung A, 60(4), 285-288. Available from: [Link]

  • ACS Publications. From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Inorganic Chemistry. Available from: [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available from: [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5483-5492. Available from: [Link]

  • Khan Academy. (2022, November 10). How does ortho-effect work in benzoic acids? | Acidic and Basic strength [Video]. YouTube. Available from: [Link]

  • University of Cambridge. NMR Sample Preparation. Department of Chemistry. Available from: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]

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Absolute Purity Determination of 2-Sulfamoylbenzoic Acid: A Comparative Guide to qNMR vs. HPLC and Titration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Sulfamoylbenzoic acid (also known as 2-carboxybenzenesulfonamide) is a critical intermediate in the synthesis of saccharin and various sulfonamide-based pharmaceuticals. In drug development, the accurate purity assessment of such intermediates is often bottlenecked by the lack of Certified Reference Materials (CRMs).

While HPLC-UV is the industry standard for impurity profiling, it struggles with absolute purity determination without a matched CRM. Quantitative NMR (qNMR) offers a superior alternative as a primary ratio method, allowing for absolute purity determination using a generic internal standard. This guide objectively compares these methodologies and provides a validated qNMR protocol using Maleic Acid as the internal standard in DMSO-d


.

Comparative Analysis: qNMR vs. HPLC vs. Titration[1]

The following table contrasts the three primary methods for assessing the purity of this compound.

Table 1: Method Performance Matrix
FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Primary Output Absolute Purity (w/w%)Relative Purity (Area %)Total Acid Content
Reference Standard Generic Internal Standard (e.g., Maleic Acid)Matched CRM Required for absolute quantificationStandardized Base (e.g., NaOH)
Specificity High: Distinguishes structureMedium: Depends on column resolutionLow: Interferences from other acidic impurities
Response Factor 1:1 (Proton counting)Variable (Requires determination)N/A (Stoichiometric)
Analysis Time < 20 mins (incl. prep)30–60 mins (gradient run)10–15 mins
Sample Recovery Non-destructiveDestructiveDestructive
Major Limitation Sensitivity (LOQ ~0.1%)Lack of standards for intermediatesNon-specific for structural isomers
Why qNMR Wins for Intermediates

For this compound, HPLC-UV area % is often misleading because the extinction coefficients of process impurities (e.g., unreacted sulfonyl chlorides) differ significantly from the main peak. qNMR eliminates this bias by counting protons directly, providing a true mass-balance purity.

Technical Deep Dive: qNMR Protocol

Experimental Strategy
  • Solvent Selection: DMSO-d

    
      is selected over CDCl
    
    
    
    or D
    
    
    O. This compound contains polar -COOH and -SO
    
    
    NH
    
    
    groups. DMSO ensures complete solubility and minimizes the exchange rate of labile protons, although quantification focuses on the stable aromatic ring.
  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM).

    • Reasoning: Maleic acid presents a sharp singlet at

      
       6.29 ppm  in DMSO-d
      
      
      
      .[1] This region is perfectly silent for this compound, whose aromatic protons resonate between
      
      
      7.5 – 8.2 ppm
      , ensuring zero signal overlap.
Diagram 1: qNMR Workflow

The following diagram outlines the critical path for the qNMR experiment, highlighting the "Gravimetric Precision" step which is the largest source of uncertainty.

qNMR_Workflow Start Start: Sample Arrival Weighing Gravimetric Prep (Metrological Weighing) Start->Weighing Equilibration Dissolution Dissolution (DMSO-d6 + Maleic Acid) Weighing->Dissolution m(sample) & m(IS) Acquisition NMR Acquisition (d1 ≥ 30s) Dissolution->Acquisition Homogeneity Check Processing Processing (Phase/Baseline/Integrate) Acquisition->Processing FID -> Spectrum Calculation Purity Calculation Processing->Calculation Integral Ratios

Caption: Figure 1. Validated qNMR workflow. The red node (Gravimetric Prep) represents the critical control point for analytical accuracy.

Step-by-Step Methodology
Step 1: Sample Preparation[2]
  • Weighing: Using a microbalance (readability 0.001 mg), weigh approximately 20 mg of this compound (

    
    ) and 10 mg  of Maleic Acid (
    
    
    
    ) directly into the same vial.
    • Note: Precision here dictates the final accuracy. Do not use separate stock solutions unless weighing >50 mg to avoid propagation of dilution errors.

  • Dissolution: Add 0.6 mL of DMSO-d

    
     . Vortex until the solution is perfectly clear.
    
  • Transfer: Transfer to a 5mm NMR tube.

Step 2: Instrument Parameters (400 MHz or higher)[3]
  • Pulse Sequence: zg (Bruker) or s2pul (Varian).

  • Pulse Angle: 90° (maximize signal).

  • Spectral Width: 20 ppm (-2 to 18 ppm).[4]

  • Relaxation Delay (d1): 30 to 60 seconds .

    • Expert Insight: Aromatic protons typically have

      
       relaxation times of 2–5 seconds. For quantitative accuracy (99.9%), the delay must be 
      
      
      
      . A 60s delay is a robust "safe" default to prevent signal saturation.
  • Number of Scans (NS): 16 or 32 (sufficient for S/N > 150:1).

  • Temperature: 298 K (controlled).

Step 3: Processing
  • Phasing: Apply manual zero and first-order phase correction.

  • Baseline: Apply a polynomial baseline correction (ABS in TopSpin). Do not use signal suppression.

  • Integration:

    • Integrate the Maleic Acid singlet (

      
       6.29 ppm) = Calibrate to value 2.00 (2 protons).
      
    • Integrate the aromatic multiplets of this compound (

      
       7.5 – 8.2 ppm). Total aromatic integral should correspond to 4 protons.
      

Data Analysis & Results

The Calculation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integral value[5]
    
  • 
    : Number of protons (Maleic Acid = 2; this compound = 4)
    
  • 
    : Molar Mass (Maleic Acid = 116.07  g/mol ; this compound = 201.20  g/mol )
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of the standard (as a decimal, e.g., 0.999)
    
Simulated Data Comparison

The table below illustrates a typical scenario where HPLC overestimates purity due to low UV response of impurities.

ParameterqNMR ResultHPLC-UV Result
Mass Sample (

)
20.15 mgN/A
Mass IS (

)
10.05 mgN/A
Integral Ratio (

)
1.135N/A
Calculated Purity 98.2% 99.5% (Area %)
Conclusion Accurate. Detects non-chromophoric impurities (e.g., salts, moisture).Biased. Overestimates purity by ignoring inorganic salts/solvents.

Decision Logic: When to use qNMR?

Use the following decision matrix to determine the appropriate assay for your workflow.

Decision_Matrix Start Need Purity Assessment CheckCRM Is a Certified Reference Material (CRM) available? Start->CheckCRM CheckImpurity Is the goal Impurity Profiling (<0.1%) or Assay (>95%)? CheckCRM->CheckImpurity No UseHPLC Use HPLC-UV (Standard Method) CheckCRM->UseHPLC Yes CheckImpurity->UseHPLC Impurity Profiling UseqNMR Use qNMR (Absolute Purity) CheckImpurity->UseqNMR Assay / Potency

Caption: Figure 2. Decision matrix for selecting qNMR versus HPLC based on reference standard availability and analytical goals.

References

  • BIPM (Bureau International des Poids et Mesures). (2018).[6] Internal Standard Reference Data for qNMR: Maleic Acid. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2024).[7] this compound Compound Summary. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, I understand that meticulous and safe handling of chemical reagents is paramount in a laboratory setting. This guide provides a detailed protocol for the proper disposal of 2-Sulfamoylbenzoic acid (CAS 632-24-6), ensuring the safety of personnel and compliance with regulatory standards. While this document is comprehensive, it is crucial to consult your institution's specific safety protocols and local regulations.

Understanding the Hazard Profile of this compound

This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards[1]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Table 1: Hazard Information for this compound

Hazard StatementGHS ClassificationDescription
H315Skin corrosion/irritationCauses skin irritation.[1]
H319Serious eye damage/eye irritationCauses serious eye irritation.[1]
H335Specific target organ toxicity, single exposure; Respiratory tract irritationMay cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Spill Management

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. In the event of a spill, it is crucial to have a clear and effective response plan.

Required Personal Protective Equipment
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: In case of dust generation or inadequate ventilation, use a NIOSH-approved respirator.

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: For minor spills, use dry cleanup procedures and avoid generating dust.[2]

  • Collection: Carefully sweep or vacuum the spilled material into a suitable, labeled container for waste disposal.[2][3]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: The collected material must be disposed of as hazardous waste according to the procedures outlined in this guide.

Disposal Procedures for this compound

The primary methods for the disposal of this compound are through a licensed hazardous waste disposal company or by neutralization of small quantities in the laboratory, followed by drain disposal where permitted. Always consult and adhere to local, state, and federal regulations. [2][4][5]

Disposal via a Licensed Hazardous Waste Contractor

This is the most recommended and safest method for disposing of this compound.

Step-by-Step Protocol:

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Containerization: Place the waste in a clearly labeled, sealed, and compatible container.[2] Polyethylene or polypropylene containers are suitable.[2]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound," the CAS number "632-24-6," and the associated hazards (e.g., "Irritant").

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[4]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.

In-Lab Neutralization of Small Quantities

For very small quantities, neutralization can be a viable option, but it must be performed with extreme caution and in accordance with your local regulations. The neutralization of an acid with a base is an exothermic reaction and can generate heat.

Step-by-Step Neutralization Protocol:

  • Work in a Fume Hood: All steps of the neutralization process must be performed in a certified chemical fume hood.

  • Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or soda ash (sodium carbonate), in a large beaker of cold water.

  • Slow Addition: Slowly and carefully add the this compound to the basic solution with constant stirring. Never add water to the acid.

  • Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the basic solution until the pH is neutral (between 6.0 and 8.0).

  • Cooling: If the solution becomes warm, place the beaker in an ice bath to control the temperature.

  • Drain Disposal: Once neutralized, the solution may be poured down the drain with a large volume of running water, provided this is permitted by your local wastewater treatment authority.

Diagram 1: Decision-Making Workflow for Disposal

DisposalWorkflow start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<100g) assess_quantity->small_quantity Is it a small quantity? large_quantity Large Quantity (>100g) assess_quantity->large_quantity Is it a large quantity? neutralization In-Lab Neutralization (Follow Protocol 3.2) small_quantity->neutralization Yes licensed_disposal Licensed Hazardous Waste Disposal (Protocol 3.1) large_quantity->licensed_disposal Yes check_local_regs Check Local Regulations for Neutralized Waste Disposal neutralization->check_local_regs end End of Disposal Process licensed_disposal->end drain_disposal Drain Disposal Permitted? check_local_regs->drain_disposal pour_down_drain Pour Down Drain with Copious Amounts of Water drain_disposal->pour_down_drain Yes collect_as_waste Collect as Non-Hazardous Aqueous Waste drain_disposal->collect_as_waste No pour_down_drain->end collect_as_waste->licensed_disposal

Caption: Decision workflow for the disposal of this compound.

Regulatory Compliance

Disposal of hazardous waste is strictly regulated. The Resource Conservation and Recovery Act (RCRA) in the United States provides a framework for the "cradle-to-grave" management of hazardous waste.[6]

It is the responsibility of the waste generator to:

  • Determine if the waste is hazardous.

  • Properly label and store the waste.

  • Use a licensed transporter.

  • Ensure the waste is sent to a permitted treatment, storage, and disposal facility (TSDF).

State and local regulations may be more stringent than federal regulations. Always consult your local authorities for specific requirements in your area.[6][7][8][9][10]

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of laboratory safety and environmental responsibility. By adhering to the guidelines outlined in this document and consulting with your institution's safety professionals, you contribute to a safer research environment for yourself and your colleagues.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Sulfamoylbenzoic acid. Retrieved from [Link]

  • AERU. (2024). 2-(aminosulfonyl) benzoic acid (Ref: IN D5119). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methoxy-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Sulfamoylbenzoic acid. Retrieved from [Link]

  • YouTube. (2025). Neutralization Reaction of Acid and Base | Double Displacement Reaction. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2024). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • California Department of Toxic Substances Control. (2025). Household Hazardous Waste. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.17: Acids-Bases Reactions- Neutralization. Retrieved from [Link]

  • YouTube. (2020). Benzoic Acid + NaOH = ?? (Neutralization Reaction). Retrieved from [Link]

  • Colorado Department of Public Health and Environment. (n.d.). Hazardous waste regulations. Retrieved from [Link]

  • Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program. Retrieved from [Link]

  • MDPI. (2022). Neutralization. Encyclopedia. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 632-24-6 | Product Name : this compound. Retrieved from [Link]

  • CalMatters. (2026). Residents of a polluted California town pinned hopes on new state rules. They're still waiting. Retrieved from [Link]

  • YouTube. (2017). Acid Base Neutralization Reactions & Net Ionic Equations - Chemistry. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-Sulfamoylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone in the synthesis of various pharmaceutical compounds, 2-Sulfamoylbenzoic acid is a reagent that demands meticulous handling and a comprehensive understanding of its safety profile. This guide, designed for researchers and drug development professionals, moves beyond mere procedural lists to provide a deep, actionable framework for the safe and effective use of this chemical. Herein, we will explore the critical aspects of personal protective equipment (PPE), operational protocols, and disposal, ensuring both personal safety and the integrity of your research.

Immediate Safety Profile: Understanding the Hazards

This compound is classified as a hazardous substance that necessitates a cautious and informed approach.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3] It is crucial to internalize these risks not as deterrents, but as guiding principles for establishing a safe laboratory environment.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified with the following hazard statements:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

These classifications underscore the imperative of preventing direct contact and aerosol inhalation. While acute toxicity information is not widely available, related sulfonamides can pose risks of kidney damage and red blood cell destruction if ingested in significant quantities.[1] Therefore, treating this compound with a high degree of care is paramount.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the essential PPE for handling this compound, categorized by the area of protection.

Area of Protection Required PPE Rationale and Specifications
Eye and Face Protection Safety glasses with side shields or goggles.[4]Provides a barrier against accidental splashes and airborne dust particles. Standard EN 166 compliant eyewear is recommended.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[3] It is vital to inspect gloves for any signs of degradation before use and to follow the manufacturer's guidelines regarding permeability and breakthrough time.[3]
Body Protection Long-sleeved laboratory coat or chemical-resistant apron.[5]Protects the skin on the arms and body from spills and contamination.[5]
Respiratory Protection NIOSH/MSHA approved respirator.Required when engineering controls are insufficient, during large-scale operations, or if dust is generated.[4][5] A dust mask should be used for handling powders to prevent respiratory irritation.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3] A chemical fume hood is the preferred engineering control to minimize the concentration of airborne dust.

  • Emergency Equipment: Before commencing any work, ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3]

  • Work Area Decontamination: The designated workspace should be clean and free of any incompatible materials, particularly strong oxidizing agents and strong bases.[6]

Weighing and Dispensing
  • Avoid Dust Generation: When weighing the solid compound, do so carefully to avoid creating dust clouds.[1] Using a balance with a draft shield can aid in this.

  • Personal Hygiene: Wash hands thoroughly after handling the substance, even if gloves were worn.[3][6] Eating, drinking, or smoking in the laboratory is strictly prohibited.[7]

In-Use and Reaction Monitoring
  • Container Management: Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spills.[3][6]

  • Spill Management: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3] For larger spills, evacuate the area and follow your institution's emergency procedures.[1]

The following diagram illustrates the logical flow of the safe handling protocol:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handling1 Weigh Compound in Hood prep3->handling1 Proceed to Handling handling2 Transfer to Reaction Vessel handling1->handling2 handling3 Conduct Experiment handling2->handling3 cleanup1 Segregate Waste handling3->cleanup1 Experiment Complete cleanup2 Decontaminate Work Area cleanup1->cleanup2 cleanup3 Dispose of Waste cleanup2->cleanup3 done done cleanup3->done End of Process

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:
  • Waste Collection: Collect all waste materials, including unused product and contaminated disposable items (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[1] The container should be chemically compatible, such as polyethylene or polypropylene, and have a secure lid.[1]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.[8] This area should be secure and away from incompatible materials.

  • Arranging for Pickup: Contact your EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with federal, state, and local regulations.[5] Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]

Emergency Procedures: A Rapid Response Guide

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] If irritation persists, seek medical attention.[9]

  • Inhalation: Move the affected individual to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration and seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[3]

By integrating these safety protocols and operational directives into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.

References

  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,4-Dichloro-5-sulfamoylbenzoic acid.
  • BenchChem. (2025, December). Proper Disposal Procedures for Sulfuric Acid and Tridecan-2-ol: A Comprehensive Guide for Laboratory Professionals.
  • ChemTopia. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Santa Cruz Biotechnology, Inc. (2009, September 2). Material Safety Data Sheet: 4-Sulfamoylbenzoic acid.
  • Santa Cruz Biotechnology, Inc. (2017, October 9). Safety Data Sheet: 2-Amino-4-(methylsulfonyl)benzoic acid.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, benzoic acid, CAS Registry Number 65-85-0. Food and Chemical Toxicology, 165.
  • Tokyo Chemical Industry Co., Ltd. (2025, January 16). Safety Data Sheet: 2-Benzoylbenzoic Acid.
  • Avocado Research Chemicals Ltd. (2025, October 30). Safety Data Sheet: 4-Sulfamoylbenzoic acid.
  • Spectrum Chemical Mfg. Corp. (2015, July 15). Safety Data Sheet: 4-Sulfamoylbenzoic Acid, 95+%.
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 27). Safety Data Sheet: 4-Sulfamoylbenzoic acid.

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.